1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]indol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-10-9-11-12(15(17)18)7-6-8-13(11)16/h6-10,17-18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZKCFPZTHUQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN(C2=CC=C1)[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625163 | |
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351457-64-2 | |
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is approached via a robust two-step sequence involving the protection of 4-bromoindole followed by a lithium-halogen exchange and subsequent borylation. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to aid researchers in the successful preparation of this compound.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the protection of the nitrogen of commercially available 4-bromoindole with a tert-butyldimethylsilyl (TBDMS) group. The second step is a lithium-halogen exchange at the 4-position, followed by trapping the resulting organolithium species with a borate ester to yield the desired boronic acid.
dot
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(tert-Butyldimethylsilyl)-4-bromo-1H-indole
This procedure outlines the protection of the indole nitrogen with a tert-butyldimethylsilyl group.
dot
Caption: Experimental workflow for the TBDMS protection of 4-bromoindole.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromoindole | 196.04 | 5.0 g | 25.5 mmol |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 4.2 g | 28.1 mmol |
| Imidazole | 68.08 | 3.5 g | 51.0 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - |
| Saturated aq. NaCl (brine) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
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To a solution of 4-bromoindole (5.0 g, 25.5 mmol) in anhydrous N,N-dimethylformamide (50 mL) is added imidazole (3.5 g, 51.0 mmol).
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The mixture is cooled to 0 °C in an ice bath.
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tert-Butyldimethylsilyl chloride (4.2 g, 28.1 mmol) is added portionwise over 10 minutes.
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The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
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The reaction is quenched by the addition of water (100 mL) and extracted with ethyl acetate (3 x 50 mL).
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The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford 1-(tert-butyldimethylsilyl)-4-bromo-1H-indole as a colorless oil.
Quantitative Data (Step 1):
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 12 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Step 2: Synthesis of this compound
This procedure details the lithium-halogen exchange of the 4-bromo intermediate and subsequent borylation. A similar procedure for the 3-substituted indole has been well-documented.[1]
dot
Caption: Experimental workflow for the lithium-halogen exchange and borylation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(tert-Butyldimethylsilyl)-4-bromo-1H-indole | 310.30 | 6.0 g | 19.3 mmol |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 8.5 mL | 21.2 mmol |
| Triisopropyl borate | 188.08 | 5.4 mL | 23.2 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 60 mL | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | As needed | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - |
| Saturated aq. NaCl (brine) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
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To a solution of 1-(tert-butyldimethylsilyl)-4-bromo-1H-indole (6.0 g, 19.3 mmol) in anhydrous tetrahydrofuran (60 mL) under an argon atmosphere is cooled to -78 °C (dry ice/acetone bath).
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n-Butyllithium (2.5 M solution in hexanes, 8.5 mL, 21.2 mmol) is added dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
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The resulting mixture is stirred at -78 °C for 1 hour.
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Triisopropyl borate (5.4 mL, 23.2 mmol) is then added dropwise, again maintaining the temperature below -70 °C.
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The reaction mixture is allowed to warm slowly to room temperature and stirred for 12 hours.
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The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution (50 mL).
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The mixture is acidified to pH ~2 with 1 M hydrochloric acid.
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The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
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The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Quantitative Data (Step 2):
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Time | 13 hours |
| Reaction Temperature | -78 °C to Room Temperature |
Safety Considerations
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n-Butyllithium and tert-butyllithium are pyrophoric reagents and must be handled with extreme care under an inert atmosphere by trained personnel. [1]
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All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
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The quenching of organolithium reagents is highly exothermic and should be done slowly and at low temperatures.
Conclusion
The synthetic route described provides a reliable and scalable method for the preparation of this compound. The use of a TBDMS protecting group allows for a clean and efficient lithium-halogen exchange and subsequent borylation. The detailed protocols and workflows presented in this guide are intended to facilitate the synthesis of this important building block for applications in drug discovery and materials science.
References
Characterization of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid, a valuable building block in organic synthesis, particularly for the construction of complex indole derivatives. Due to the limited availability of detailed experimental data in the public domain, this document summarizes known properties and presents generalized, plausible experimental protocols for its synthesis and application.
Chemical and Physical Properties
This compound is a solid compound at room temperature. Its key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 351457-64-2 | [1] |
| Molecular Formula | C₁₄H₂₂BNO₂Si | [1] |
| Molecular Weight | 275.23 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage | Recommended to be stored in an inert atmosphere, under refrigeration. |
Proposed Synthesis Pathway
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Protection of the Indole Nitrogen: The nitrogen of 4-bromo-1H-indole is protected with a tert-butyldimethylsilyl (TBDMS) group to prevent side reactions in the subsequent steps.
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Lithium-Halogen Exchange: The protected 4-bromo-1-(tert-butyldimethylsilyl)-1H-indole undergoes a lithium-halogen exchange reaction at low temperature using an organolithium reagent such as n-butyllithium or tert-butyllithium.
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Borylation: The resulting aryllithium intermediate is quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid.
References
Technical Guide: Spectroscopic and Synthetic Insights into 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid, a key building block in synthetic and medicinal chemistry. This document outlines a plausible synthetic protocol, presents estimated Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound, and visualizes its chemical structure. The information herein is curated for professionals engaged in pharmaceutical research and development and other scientific endeavors requiring the use of functionalized indole derivatives.
Estimated NMR Spectroscopic Data
Due to the absence of publicly available experimental NMR spectra for this compound, the following tables present estimated ¹H and ¹³C NMR chemical shifts. These estimations are derived from the analysis of structurally related compounds, including N-silylated indoles and various indole-boronic acids. The predicted values serve as a reference for the identification and characterization of the title compound.
Table 1: Estimated ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | d | 1H | H-5 |
| ~ 7.5 - 7.6 | d | 1H | H-7 |
| ~ 7.2 - 7.3 | t | 1H | H-6 |
| ~ 7.1 - 7.2 | d | 1H | H-2 |
| ~ 6.6 - 6.7 | d | 1H | H-3 |
| ~ 4.5 - 5.5 | br s | 2H | B(OH)₂ |
| 0.95 | s | 9H | Si-C(CH₃)₃ |
| 0.65 | s | 6H | Si-(CH₃)₂ |
Solvent: CDCl₃ or DMSO-d₆. The broad singlet for the boronic acid protons is characteristic and its chemical shift can vary significantly with solvent and concentration.
Table 2: Estimated ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 142 | C-7a |
| ~ 138 | C-3a |
| ~ 130 | C-5 |
| ~ 128 (C-B) | C-4 |
| ~ 125 | C-2 |
| ~ 122 | C-6 |
| ~ 115 | C-7 |
| ~ 105 | C-3 |
| ~ 26 | Si-C(CH₃)₃ |
| ~ 20 | Si-C (CH₃)₃ |
| ~ -4 | Si-(CH₃)₂ |
Note: The chemical shift of the carbon atom attached to the boron (C-4) is an estimation and can be broad in the actual spectrum.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process involving the protection of the indole nitrogen followed by a lithiation-borylation sequence. The following is a detailed, generalized protocol based on established synthetic methodologies for related compounds.
Step 1: N-Protection of Indole
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Reaction Setup: To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
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Stirring: Allow the mixture to stir at room temperature for 30 minutes.
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Addition of Silylating Agent: Cool the reaction mixture back to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in one portion.
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Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product, 1-(tert-Butyldimethylsilyl)-1H-indole, can be purified by flash column chromatography on silica gel.
Step 2: Lithiation and Borylation
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Reaction Setup: To a solution of 1-(tert-Butyldimethylsilyl)-1H-indole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 1.1 eq) dropwise.
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Lithiation: Stir the reaction mixture at -78 °C for 1 hour.
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Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise to the reaction mixture at -78 °C.
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Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight.
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Hydrolysis: Quench the reaction by the addition of aqueous hydrochloric acid (1 M) and stir vigorously for 1 hour.
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Work-up: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude this compound can be purified by recrystallization or flash column chromatography.
Visualization of Chemical Structure
The following diagram illustrates the chemical structure of this compound, generated using the DOT language.
Caption: Chemical structure of this compound.
Spectroscopic Profile of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid, a key building block in synthetic and medicinal chemistry. This document outlines predicted spectroscopic data based on the analysis of its structural components, detailed experimental protocols for its characterization, and a logical workflow for its analysis.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra for this compound, the following tables summarize the predicted spectroscopic data. These predictions are derived from the known spectroscopic behavior of its constituent functional groups: the 1-(tert-butyldimethylsilyl)-1H-indole core and the 4-boronic acid substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~ 7.8 - 8.2 | d | H-5 | Expected to be downfield due to the anisotropic effect of the boronic acid group. |
| ~ 7.2 - 7.6 | m | H-7, H-6 | Complex multiplet due to coupling with adjacent protons. |
| ~ 7.1 - 7.4 | d | H-2 | Typical chemical shift for the H-2 proton of the indole ring. |
| ~ 6.5 - 6.8 | d | H-3 | Typical chemical shift for the H-3 proton of the indole ring. |
| ~ 4.5 - 5.5 | br s | B(OH)₂ | Broad singlet, exchangeable with D₂O. Position can vary significantly. |
| ~ 0.9 - 1.1 | s | Si-C(CH₃)₃ | Singlet integrating to 9 protons, characteristic of the tert-butyl group. |
| ~ 0.6 - 0.8 | s | Si(CH₃)₂ | Singlet integrating to 6 protons, characteristic of the dimethylsilyl group. |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 140 - 145 | C-7a | Quaternary carbon of the indole ring. |
| ~ 135 - 140 | C-3a | Quaternary carbon of the indole ring. |
| ~ 130 - 135 | C-4 | Carbon bearing the boronic acid group; signal may be broad due to quadrupolar relaxation of boron. |
| ~ 125 - 130 | C-2 | |
| ~ 120 - 125 | C-6 | |
| ~ 115 - 120 | C-5 | |
| ~ 105 - 110 | C-3 | |
| ~ 25 - 30 | Si-C(CH₃)₃ | |
| ~ 18 - 22 | Si-C(CH₃)₃ | |
| ~ -3 to -6 | Si(CH₃)₂ |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted ¹¹B NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 28 - 33 | -B(OH)₂ | Broad signal characteristic of a trigonal planar boronic acid. |
Solvent: CDCl₃ or DMSO-d₆ with an external reference.
Infrared (IR) Spectroscopy
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3600 - 3200 | Broad, Strong | O-H stretch (from B(OH)₂), can be involved in hydrogen bonding. |
| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~ 2960 - 2860 | Strong | C-H stretch (aliphatic from tert-butyl and dimethylsilyl groups) |
| ~ 1610 - 1580 | Medium | C=C stretch (aromatic indole ring) |
| ~ 1470 - 1450 | Medium | C-H bend (aliphatic) |
| ~ 1390 - 1360 | Strong | B-O stretch |
| ~ 1260 - 1240 | Strong | Si-CH₃ bend |
| ~ 840 - 820 | Strong | Si-C stretch |
| ~ 780 - 740 | Strong | C-H bend (out-of-plane, aromatic) |
Sample Preparation: KBr pellet or ATR
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 275 | Moderate | [M]⁺ (Molecular Ion) |
| 218 | High | [M - C₄H₉]⁺ (Loss of tert-butyl group) |
| 160 | Moderate | [M - C₄H₉ - B(OH)₂]⁺ |
| 117 | Moderate | [Indole]⁺ |
| 73 | Very High | [Si(CH₃)₃]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
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Weigh approximately 5-10 mg of the compound.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
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For ¹H NMR, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ¹³C NMR, the solvent peak is used for referencing. For ¹¹B NMR, an external standard such as BF₃·OEt₂ can be used.
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-
¹H NMR Spectroscopy:
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Instrument: 400 MHz or higher field NMR spectrometer.
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Parameters:
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Pulse sequence: Standard single-pulse experiment.
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Number of scans: 16-64 (depending on sample concentration).
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Relaxation delay: 1-2 seconds.
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Spectral width: -2 to 12 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Spectroscopy:
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Instrument: 100 MHz or higher field NMR spectrometer.
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Parameters:
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Pulse sequence: Proton-decoupled pulse sequence.
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Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
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Relaxation delay: 2-5 seconds.
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Spectral width: 0 to 200 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction.
-
-
¹¹B NMR Spectroscopy:
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Instrument: NMR spectrometer equipped with a boron probe.
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Parameters:
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Pulse sequence: Standard single-pulse experiment.
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Number of scans: 128-512.
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Relaxation delay: 0.5-1 second.
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Spectral width: -100 to 100 ppm.
-
-
Processing: Apply Fourier transform and baseline correction. The broad nature of the signal should be noted.
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Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
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Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of scans: 16-32.
-
-
Analysis: Record the spectrum and identify the characteristic absorption bands. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
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Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: Mass spectrometer with an EI source.
-
Parameters:
-
Ionization energy: 70 eV.
-
Source temperature: 200-250 °C.
-
Mass range: 50-500 m/z.
-
-
Analysis: Introduce the sample into the ion source (direct insertion probe or via GC inlet). Record the mass spectrum and identify the molecular ion and major fragment ions.
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Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
An In-depth Technical Guide on 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid is a key synthetic intermediate in the development of novel therapeutics. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization through boronic acid chemistry offers a versatile route to a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its relevance in the field of drug discovery. While a definitive crystal structure for this specific compound is not publicly available, this guide serves as a valuable resource for researchers utilizing this and similar building blocks in their synthetic endeavors.
Introduction
Indole derivatives are integral to a vast number of pharmaceuticals and bioactive natural products. The functionalization of the indole nucleus is a central theme in medicinal chemistry. Boronic acids have emerged as indispensable tools in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The strategic placement of a boronic acid moiety at the 4-position of the indole ring, combined with the protection of the indole nitrogen with a tert-butyldimethylsilyl (TBDMS) group, creates a versatile building block for the synthesis of complex molecular architectures.[2]
The TBDMS protecting group offers the advantage of being robust under many reaction conditions while being readily removable under mild conditions, such as with fluoride sources like tetrabutylammonium fluoride (TBAF).[2] This allows for sequential and site-selective modifications of the indole core. Boron-containing compounds, particularly boronic acids, have gained significant attention in drug discovery due to their unique electronic properties, which can lead to potent enzyme inhibition.[3][4] Several FDA-approved drugs contain a boronic acid moiety, highlighting their therapeutic potential.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 351457-64-2 | [6][7] |
| Molecular Formula | C₁₄H₂₂BNO₂Si | [7][8] |
| Molecular Weight | 275.23 g/mol | [7][9] |
| Appearance | White to Off-White Solid | [8] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [8] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, a general and representative procedure can be outlined based on common organic chemistry practices for the synthesis of N-protected indole boronic acids. The synthesis typically involves a three-step process:
-
Protection of the Indole Nitrogen: The indole nitrogen is first protected with a suitable protecting group, in this case, the tert-butyldimethylsilyl (TBDMS) group.
-
Directed Ortho-Metalation and Borylation: The protected indole undergoes a directed ortho-metalation at the 4-position, followed by quenching with a boron electrophile.
-
Hydrolysis: The resulting boronate ester is hydrolyzed to afford the desired boronic acid.
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 1-(tert-Butyldimethylsilyl)-1H-indole
-
To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise.
-
The reaction mixture is allowed to warm to 0 °C and stirred for 30 minutes.
-
The mixture is then cooled back to -78 °C, and a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 1-(tert-Butyldimethylsilyl)-1H-indole.
Step 2 & 3: Synthesis of this compound
-
To a solution of 1-(tert-Butyldimethylsilyl)-1H-indole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of tert-butyllithium (t-BuLi) in pentane (1.2 eq) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.5 eq) is then added dropwise at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is then acidified with 1 M hydrochloric acid to a pH of approximately 2-3.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or flash column chromatography to afford this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Role in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of substituted indole derivatives. The boronic acid functionality allows for participation in Suzuki-Miyaura cross-coupling reactions with various aryl, heteroaryl, or vinyl halides, providing a powerful method for constructing complex molecular scaffolds.[1]
The indole core itself is a common motif in many biologically active compounds, and the ability to functionalize the 4-position opens up avenues for exploring new chemical space and developing novel drug candidates. Boronic acid-containing molecules have been shown to act as inhibitors of various enzymes, including serine proteases.[5] The boron atom can form a reversible covalent bond with active site residues, leading to potent inhibition.[5][10] This mechanism of action is exemplified by the FDA-approved drug bortezomib (Velcade), a proteasome inhibitor used in the treatment of multiple myeloma.[4][5]
The use of the TBDMS protecting group is strategic in multi-step syntheses. Its stability to a wide range of reaction conditions, particularly those that are not strongly acidic or fluoride-containing, allows for the selective modification of other parts of the molecule before its removal.[2]
Conclusion
While the specific crystal structure of this compound remains to be determined, its importance as a synthetic intermediate in medicinal chemistry is clear. This guide has provided an overview of its properties, a detailed representative synthetic protocol, and a discussion of its applications in drug discovery. The strategic combination of the indole scaffold, a versatile boronic acid handle, and a robust protecting group makes this compound a valuable tool for the synthesis of novel and complex molecules with therapeutic potential. Further research into the biological activities of derivatives synthesized from this building block is a promising area for future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. scbt.com [scbt.com]
- 8. 913835-68-4 CAS MSDS (1-(TERT-BUTYLDIMETHYLSILYL)-1H-INDOL-5-YLBORONIC ACID 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
physical properties of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
An In-depth Technical Guide to the Physical Properties of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic intermediate of significant interest in organic chemistry and drug discovery. As a member of the indolylboronic acid family, its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This allows for the precise introduction of the indole-4-yl moiety into complex molecular architectures, a common scaffold in many biologically active compounds. The tert-butyldimethylsilyl (TBDMS or TBS) group serves as a protecting group for the indole nitrogen, enhancing stability and modifying solubility for synthetic transformations. This guide provides a comprehensive overview of its known physical properties, experimental protocols for its use and characterization, and logical workflows relevant to its application.
Physical and Chemical Properties
The are crucial for its handling, storage, and application in synthetic chemistry. The data has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 351457-64-2 | [3][4][5][6] |
| Molecular Formula | C₁₄H₂₂BNO₂Si | [3][7] |
| Molecular Weight | 275.23 g/mol | [3][4][7][8] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4] |
| IUPAC Name | 1-[tert-butyl(dimethyl)silyl]-1H-indol-4-ylboronic acid | [4] |
| InChI Key | PTZKCFPZTHUQTI-UHFFFAOYSA-N | [4] |
Note: Experimental data such as melting point, boiling point, and specific solubility for the 4-boronic acid isomer are not consistently available. A related isomer, 1-(tert-Butyldimethylsilyl)-1H-indol-5-ylboronic acid (CAS 913835-68-4), is reported as a white to off-white solid with a melting point of 248-250 °C and slight solubility in heated acetone and chloroform.[7] These values should be considered indicative and not directly transferable.
Experimental Protocols
Detailed experimental protocols for determining the physical properties of this specific compound are not publicly available. However, standard methodologies are employed for characterization. Furthermore, as a boronic acid derivative, its primary application is in cross-coupling reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for using the title compound as a coupling partner. Indolylboronic acids are versatile reagents for forming C-C bonds.[1][9]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0-1.2 equivalents), an aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane/water or toluene/ethanol/water.[10]
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-110 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.[11][12]
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in ppm relative to a residual solvent peak or an internal standard.[11][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[11] Techniques like electrospray ionization (ESI) are common.[14] For silylated compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, sometimes after further derivatization.[15]
-
Purity Determination (HPLC): High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the compound. A reverse-phase column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid.
Visualizations: Workflows and Relationships
The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound and its structural relationships.
Caption: A generalized synthetic route to the target compound.
Caption: Typical workflow for purification and quality control analysis.
Caption: Logical relationship of the molecule's functional components.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. (1-(tert-Butyldimethylsilyl)-1H-indol-4-yl)boronic acid | 351457-64-2 [sigmaaldrich.com]
- 5. keyorganics.net [keyorganics.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 913835-68-4 CAS MSDS (1-(TERT-BUTYLDIMETHYLSILYL)-1H-INDOL-5-YLBORONIC ACID 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. thno.org [thno.org]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid. Understanding the chemical liabilities of this bifunctional molecule is critical for its effective use in research and development, particularly in the context of drug discovery where purity and integrity of reagents are paramount. This document outlines the primary degradation pathways, provides recommended handling and storage protocols, and details experimental methodologies for assessing the stability of this compound.
Chemical Profile and Inherent Instabilities
This compound incorporates two key functional moieties that influence its stability: an N-TBDMS protected indole and an arylboronic acid. Each of these groups is susceptible to specific degradation pathways.
-
N-(tert-Butyldimethylsilyl) Indole: The tert-butyldimethylsilyl (TBDMS) group is a common protecting group for the indole nitrogen. While it offers greater stability compared to smaller silyl ethers like trimethylsilyl (TMS) due to steric hindrance, it is susceptible to cleavage under both acidic and basic aqueous conditions.[1][2][3] The primary degradation pathway is hydrolysis, which regenerates the free N-H of the indole. The rate of this hydrolysis is dependent on pH, temperature, and the specific solvent system.
-
Indole-4-boronic Acid: Arylboronic acids are known to undergo protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5] This reaction is often catalyzed by aqueous acids or bases and can be a significant side reaction in applications such as Suzuki-Miyaura cross-coupling.[5] The propensity for protodeboronation is highly dependent on the electronic properties of the aryl ring and the reaction conditions. For many arylboronic acids, the rate of protodeboronation increases significantly at high pH.[5]
Recommended Storage and Handling
To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended based on information from various suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C for long-term storage. | Low temperatures slow down the rates of potential degradation reactions, including hydrolysis and protodeboronation. |
| For short-term storage, 2-8°C is acceptable. | ||
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. Moisture can lead to hydrolysis of the TBDMS group and the boronic acid, while oxygen can potentially promote oxidative degradation pathways. |
| Light | Store in a light-resistant container. | While specific photostability data is not available, it is good practice to protect from light to prevent potential photochemical degradation. |
| Container | Use a tightly sealed container. | Prevents the ingress of moisture and air. |
Handling:
-
Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Use dry solvents and reagents when preparing solutions.
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
Potential Degradation Pathways
The primary degradation pathways for this compound are the hydrolysis of the silyl group and the protodeboronation of the boronic acid moiety.
Figure 1. Primary degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.[2][6][7][8] Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed as an orthogonal method for purity determination and to identify degradation products.[9][10][11][12]
Forced Degradation Study Protocol
A forced degradation study can be performed to identify potential degradation products and to develop a stability-indicating analytical method.
Figure 2. General workflow for a forced degradation study.
Example HPLC Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve the parent compound from its potential degradation products (e.g., start with 95% A, ramp to 5% A over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
Injection Volume: 10 µL.
This method should be validated for its stability-indicating properties by demonstrating that the degradation products are well-resolved from the parent peak.
Quantitative NMR (qNMR) for Purity Assessment
qNMR can be used to determine the absolute purity of this compound without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, 1,4-dinitrobenzene).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1 ≥ 5 x T₁ of the slowest relaxing proton).
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons for each signal, and the weights of the sample and the internal standard.
-
Summary
The stability of this compound is governed by the chemical properties of its N-TBDMS protected indole and arylboronic acid functionalities. The primary degradation pathways are hydrolysis of the silyl ether and protodeboronation of the boronic acid, both of which are promoted by the presence of moisture and non-neutral pH conditions. Strict adherence to recommended storage and handling procedures, including low temperature, inert atmosphere, and protection from light and moisture, is crucial for maintaining the integrity of this valuable reagent. The use of validated stability-indicating analytical methods, such as HPLC and qNMR, is essential for monitoring the purity and stability of this compound over time.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cetjournal.it [cetjournal.it]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. asdlib.org [asdlib.org]
- 11. emerypharma.com [emerypharma.com]
- 12. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
commercial availability of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid, a key building block in synthetic and medicinal chemistry. This document outlines its commercial availability, physicochemical properties, and core applications, with a focus on its utility in the synthesis of complex indole derivatives for drug discovery.
Commercial Availability and Physicochemical Properties
This compound is commercially available from various chemical suppliers. The tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile reagent for cross-coupling reactions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. Please note that some data, such as the melting point for the 4-boronic acid isomer, is not widely reported and may vary between suppliers. An estimate based on the closely related 5-boronic acid isomer is provided for reference.
| Property | Value | Source |
| CAS Number | 351457-64-2 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₄H₂₂BNO₂Si | Santa Cruz Biotechnology[1] |
| Molecular Weight | 275.23 g/mol | CymitQuimica, Santa Cruz Biotechnology[1][2] |
| Physical Form | Solid | Apollo Scientific[3] |
| Color | White to Off-White | ChemicalBook (for 5-isomer)[4] |
| Melting Point | ~248-250 °C (for 5-isomer) | ChemicalBook (for 5-isomer)[4] |
| Purity | Typically ≥97% | Various Suppliers |
| Solubility | Soluble in acetone (slightly, heated), chloroform (slightly) | ChemicalBook (for 5-isomer)[4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | ChemicalBook (for 5-isomer)[4] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction enables the introduction of various aryl and heteroaryl substituents at the 4-position of the indole ring, a common scaffold in pharmacologically active molecules.[5] The TBS protecting group can be readily removed under mild conditions post-coupling, providing access to a diverse range of N-H indole derivatives.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often in a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent(s) via syringe.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Stir the mixture for the required time, which can range from 2 to 24 hours.
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-aryl-1-(tert-butyldimethylsilyl)-1H-indole.
Workflow for Synthesis of 4-Arylindoles
Caption: General experimental workflow for the synthesis of 4-arylindoles.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of diverse indole-containing molecules with significant potential in drug discovery. Its application in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient route to novel compounds. The provided protocols and data serve as a guide for researchers to effectively utilize this building block in their drug development programs.
References
- 1. scbt.com [scbt.com]
- 2. This compound [cymitquimica.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 913835-68-4 CAS MSDS (1-(TERT-BUTYLDIMETHYLSILYL)-1H-INDOL-5-YLBORONIC ACID 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity Profile of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity profile of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid, a versatile intermediate in organic synthesis. The strategic placement of the boronic acid moiety at the C4 position of the indole nucleus, combined with the protective tert-butyldimethylsilyl (TBS) group on the indole nitrogen, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of its stability, key reactions—including Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings—and deprotection protocols.
Core Reactivity and Stability
This compound is a moderately stable organoboron compound. The electron-rich indole core and the presence of the boronic acid group make it a valuable partner in various cross-coupling reactions. The tert-butyldimethylsilyl (TBS) group serves a dual purpose: it protects the indole nitrogen from undesired side reactions and enhances the solubility of the compound in organic solvents.
While generally stable under storage conditions (cool, dry, and dark), the boronic acid moiety is susceptible to degradation under certain conditions. For instance, prolonged exposure to strong acids or oxidants can lead to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. The stability of the TBS group is pH-dependent and can be cleaved under acidic or fluoride-mediated conditions.
Key Synthetic Applications
The primary utility of this compound lies in its application as a building block in palladium- and copper-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the indole C4 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and this compound is an excellent substrate for coupling with a variety of aryl and heteroaryl halides. The TBS-protected nitrogen generally allows for clean coupling, although the nature of the protecting group can influence reaction yields. It has been observed in related indolylboronic acids that the absence of an N-protecting group can sometimes lead to higher yields, while bulky protecting groups may have a detrimental effect.[1]
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | Est. 70-90 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | Est. 65-85 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | Est. 60-80 |
Note: Estimated yields are based on typical outcomes for similar N-protected indoleboronic acids in Suzuki-Miyaura reactions. Actual yields may vary.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a solvent system (e.g., toluene/ethanol/water 4:1:1).
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aryl-1-(tert-butyldimethylsilyl)-1H-indole.
Suzuki-Miyaura Catalytic Cycle
Chan-Lam Coupling
The Chan-Lam coupling provides a valuable route for the formation of C-N and C-O bonds. This compound can be coupled with amines, anilines, and phenols under copper catalysis to yield the corresponding 4-amino- and 4-oxy-indole derivatives. This reaction is often performed under milder conditions than palladium-catalyzed aminations and can be advantageous when working with sensitive substrates.
Table 2: Representative Chan-Lam Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | Room Temp | 48 | Est. 60-80 |
| 2 | Phenol | Cu(OAc)₂ (20) | Et₃N | CH₂Cl₂ | Room Temp | 72 | Est. 50-70 |
| 3 | Morpholine | CuI (10) | Cs₂CO₃ | DMF | 100 | 24 | Est. 65-85 |
Note: Estimated yields are based on general Chan-Lam coupling protocols. Actual yields may vary.
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
-
To a mixture of this compound (1.0 equiv.), the amine or phenol (1.2 equiv.), and a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%) in a suitable solvent (e.g., dichloromethane or methanol) is added a base (e.g., pyridine or triethylamine, 2.0 equiv.).
-
The reaction mixture is stirred at room temperature or heated, often open to the air, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Chan-Lam Catalytic Cycle
Buchwald-Hartwig Amination
While the Chan-Lam coupling is effective, the Buchwald-Hartwig amination offers an alternative and often more general palladium-catalyzed route to C-N bond formation. Although typically used for the amination of aryl halides, modifications of this reaction can be employed for the coupling of arylboronic acids with amines.
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Toluidine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | Est. 70-95 |
| 2 | Indazole | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | Est. 60-80 |
Note: Estimated yields are based on general Buchwald-Hartwig amination protocols for arylboronic acids. Actual yields may vary.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).
-
This compound, the amine, and a dry, degassed solvent (e.g., toluene) are added.
-
The reaction vessel is sealed and heated to the desired temperature until the starting material is consumed (as monitored by GC-MS or LC-MS).
-
After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is purified by flash chromatography to yield the N-arylated product.
Buchwald-Hartwig Catalytic Cycle
Deprotection of the TBS Group
The final step in many synthetic sequences involving this compound is the removal of the TBS protecting group to unveil the free indole N-H. This is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.
Table 4: Representative TBS Deprotection Conditions
| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | TBAF (1 M in THF) | THF | Room Temp | 2-4 | >90 |
| 2 | HCl (1 M in MeOH) | Methanol | Room Temp | 1-2 | >90 |
| 3 | Acetic Acid/THF/H₂O | THF/Water | 45 | 12 | 85-95 |
Experimental Protocol: General Procedure for TBAF Deprotection
-
To a solution of the 1-(tert-Butyldimethylsilyl)-protected indole (1.0 equiv.) in tetrahydrofuran (THF) is added a solution of tetrabutylammonium fluoride (TBAF) (1.1-1.5 equiv., 1 M in THF).[2]
-
The reaction is stirred at room temperature and monitored by TLC.[2]
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with water to remove TBAF salts.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product can be purified by column chromatography if necessary. An operationally simple work-up involving the addition of a sulfonic acid resin and calcium carbonate can also be employed to remove TBAF residues without an aqueous extraction.[3][4]
TBS Deprotection Workflow
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of 4-substituted indole derivatives. Its reactivity in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings, coupled with the straightforward deprotection of the TBS group, makes it an important tool for medicinal chemists and researchers in drug development. The protocols and data presented in this guide provide a solid foundation for the application of this reagent in the synthesis of complex molecular targets.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Construction of Amidines from Arylboronic Acids under Oxidative Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid: Synthesis, Applications, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid is a specialized synthetic building block of significant interest in medicinal chemistry and organic synthesis. The indole scaffold is a ubiquitous motif in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The introduction of a boronic acid functionality at the 4-position of the indole ring, combined with the protective tert-butyldimethylsilyl (TBS) group at the nitrogen, creates a versatile intermediate for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.[3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 351457-64-2 | [5] |
| Molecular Formula | C₁₄H₂₂BNO₂Si | [5] |
| Molecular Weight | 275.23 g/mol | [5] |
| Appearance | Not specified (typically a solid) | |
| Solubility | Soluble in organic solvents such as THF, dioxane, and DMF |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 4-bromo-1H-indole. The first step involves the protection of the indole nitrogen with a tert-butyldimethylsilyl (TBS) group, followed by a lithium-halogen exchange and subsequent borylation.
Step 1: Synthesis of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-indole
The protection of 4-bromo-1H-indole is a standard procedure to prevent side reactions at the acidic N-H proton in the subsequent lithiation step.
Experimental Protocol:
-
To a solution of 4-bromo-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portionwise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-1-(tert-butyldimethylsilyl)-1H-indole.[][7]
| Precursor | Reagents and Conditions | Product | Yield |
| 4-Bromo-1H-indole | 1. NaH, THF, 0 °C2. TBDMSCl, THF, 0 °C to rt | 4-Bromo-1-(tert-butyldimethylsilyl)-1H-indole | Typically >90% |
Step 2: Synthesis of this compound
The key transformation is the conversion of the aryl bromide to the boronic acid via a lithium-halogen exchange followed by trapping with a borate ester.[8]
Experimental Protocol:
-
Dissolve 4-bromo-1-(tert-butyldimethylsilyl)-1H-indole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq, typically as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Acidify the mixture to pH ~4-5 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can often be used without further purification or can be purified by recrystallization or column chromatography.
Caption: Synthetic pathway to the title compound.
Spectroscopic Characterization
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | d | 1H | H-5 |
| ~7.3-7.5 | m | 2H | H-7, H-3 |
| ~7.1-7.2 | t | 1H | H-6 |
| ~6.7-6.8 | d | 1H | H-2 |
| ~0.9-1.0 | s | 9H | Si-C(CH₃)₃ |
| ~0.6-0.7 | s | 6H | Si-(CH₃)₂ |
Predicted ¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~140-142 | C-7a |
| ~130-132 | C-3a |
| ~125-128 | C-5, C-7 |
| ~122-124 | C-6 |
| ~115-117 | C-3 |
| ~105-107 | C-2 |
| ~26-27 | Si-C(CH₃)₃ |
| ~19-20 | Si-C(CH₃)₃ |
| ~-3 to -5 | Si-(CH₃)₂ |
Note: The carbon atom attached to the boron (C-4) is often difficult to observe due to quadrupolar relaxation.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed carbon-carbon bond-forming reaction allows for the synthesis of 4-aryl or 4-heteroaryl indoles, which are important scaffolds in medicinal chemistry.[3][9]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0-1.5 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF, toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Suzuki-Miyaura cross-coupling workflow.
Table of Representative Suzuki-Miyaura Coupling Reactions:
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 3-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 8 | 75-85 |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 90 | 16 | 80-90 |
| 2-Chlorobenzonitrile | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 120 | 24 | 70-80 |
*Note: Yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates and are for illustrative purposes.
Role in Drug Discovery and Development
Indole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and CNS-active properties.[1][2][10][11][12] The ability to functionalize the C-4 position of the indole ring via this compound provides a powerful tool for the synthesis of novel drug candidates.
The introduction of various aryl and heteroaryl moieties at the 4-position can significantly modulate the biological activity of the indole core. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, 4-substituted indoles have been investigated as inhibitors of various kinases, as ligands for G-protein coupled receptors, and as antimicrobial agents.[1][10]
Caption: Role in the drug discovery process.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the construction of 4-substituted indole derivatives. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for accessing a diverse range of compounds with potential therapeutic applications. The ability to readily introduce aryl and heteroaryl groups at the C-4 position of the indole nucleus makes this building block an important tool for researchers and scientists in the field of drug discovery and development. Further exploration of the reactivity of this compound and the biological activity of its derivatives is likely to yield novel and potent therapeutic agents.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. mdpi.com [mdpi.com]
- 12. bioengineer.org [bioengineer.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid. This versatile building block is instrumental in the synthesis of 4-arylindoles, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The tert-Butyldimethylsilyl (TBS) protecting group on the indole nitrogen enhances solubility in organic solvents and can prevent side reactions, often leading to improved reaction outcomes.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and widely employed method for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[2][3] In the context of drug discovery, this reaction is invaluable for the synthesis of complex molecules from readily available starting materials under relatively mild conditions.[4] The use of this compound allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the indole nucleus, a key strategy in the development of novel therapeutic agents.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (in this case, the TBS-protected indole-4-boronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the coupled product.
Experimental Protocols
This section provides a detailed protocol for a representative Suzuki coupling reaction of this compound with 4-bromoanisole.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Protocol:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.05 equiv).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-(tert-Butyldimethylsilyl)-1H-indole.
-
The TBS protecting group can be removed under standard conditions (e.g., tetrabutylammonium fluoride (TBAF) in THF) to yield the final 4-aryl-1H-indole.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various aryl halides, based on general literature precedents for similar substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O (5:1) | 100 | 8 | 80-90 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O (4:1) | 85 | 16 | 82-92 |
| 4 | 3-Bromopyridine | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Logical Relationship in Drug Development
Caption: The role of Suzuki coupling in indole-based drug discovery.
References
Application Notes and Protocols for 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules containing the indole scaffold. The tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen enhances the stability and solubility of the molecule, facilitating its participation in various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as protocols for the subsequent deprotection of the TBS group.
Chemical Properties and Handling
| Property | Value |
| CAS Number | 351457-64-2 |
| Molecular Formula | C₁₄H₂₂BNO₂Si |
| Molecular Weight | 275.23 g/mol |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep refrigerated. |
| Handling | Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. The compound is an irritant. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[1] The use of this compound allows for the synthesis of 4-aryl or 4-vinylindoles, which are important structural motifs in many biologically active compounds.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 |
Note: The above data is representative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific substrate and reaction conditions.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[2][3] This reaction can be utilized to introduce vinyl groups at the 4-position of the indole ring using this compound in a modified Heck-type reaction (oxidative Heck).
General Experimental Protocol: Oxidative Heck-Type Reaction
This protocol outlines a general procedure for the oxidative Heck-type coupling of this compound with an alkene.
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Oxidant (e.g., benzoquinone, Ag₂CO₃)
-
Base (e.g., NaOAc, K₂CO₃)
-
Solvent (e.g., DMF, DMA, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equivalent), the palladium catalyst (0.05-0.1 equivalents), the oxidant (1.0-2.0 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the alkene (1.5-2.0 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter off any solids.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide.[4] While this compound is not a direct partner in the traditional Sonogashira reaction, it can be converted to the corresponding 4-iodo or 4-bromoindole, which can then undergo Sonogashira coupling. Alternatively, a Sonogashira-type coupling of boronic acids has been developed.[5]
General Experimental Protocol: Sonogashira-Type Coupling
This protocol provides a general method for the Sonogashira-type coupling of this compound with a terminal alkyne.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Et₃N, DIPA)
-
Oxidant (e.g., Ag₂O)
-
Solvent (e.g., DMF, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the palladium catalyst (0.05 equivalents), the copper(I) salt (0.1 equivalents), and the oxidant (1.5 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, the terminal alkyne (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Stir the reaction mixture at room temperature to 60 °C until the starting materials are consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8][9] Similar to the Sonogashira coupling, this compound is first converted to the corresponding 4-haloindole, which then undergoes amination. Alternatively, a Chan-Lam coupling can be considered for the direct C-N bond formation from the boronic acid.
General Experimental Protocol: Buchwald-Hartwig Amination (via 4-Bromoindole)
This protocol describes a two-step process: bromination of the TBS-protected indole followed by Buchwald-Hartwig amination.
Step 1: Bromination
A general procedure for the bromination of N-TBS indole at the C4 position would involve electrophilic brominating agents like N-Bromosuccinimide (NBS) in a suitable solvent.
Step 2: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
1-(tert-Butyldimethylsilyl)-4-bromo-1H-indole
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the palladium catalyst (0.01-0.05 equivalents) and the phosphine ligand (0.02-0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, followed by 1-(tert-Butyldimethylsilyl)-4-bromo-1H-indole (1.0 equivalent), the amine (1.2 equivalents), and the base (1.4-2.0 equivalents).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of the TBS Group
The final step in many synthetic sequences involving this building block is the removal of the TBS protecting group to yield the free indole.[10][11]
General Experimental Protocol: TBS Deprotection
Reaction Scheme:
Materials:
-
TBS-protected 4-substituted indole
-
Deprotection agent (e.g., Tetrabutylammonium fluoride (TBAF), Hydrochloric acid (HCl), Cesium fluoride (CsF))
-
Solvent (e.g., THF, Methanol)
Procedure (using TBAF):
-
Dissolve the TBS-protected indole in THF.
-
Add a 1M solution of TBAF in THF (1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Experimental Workflows
Figure 1: General workflows for Suzuki-Miyaura and Heck couplings, and TBS deprotection.
Signaling Pathways and Logical Relationships
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. odinity.com [odinity.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. TBS Protection - Common Conditions [commonorganicchemistry.com]
Application Notes: 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid in the Development of Wip1 Phosphatase Inhibitors
Introduction
1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with potential therapeutic applications. The indole motif is a privileged scaffold found in numerous biologically active compounds. The boronic acid functionality allows for the facile formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction. The tert-Butyldimethylsilyl (TBS) protecting group on the indole nitrogen enhances stability and solubility in organic solvents, and can be removed under specific conditions to yield the free indole.
Application in the Synthesis of Wip1 Phosphatase Inhibitors
A significant application of indole-4-boronic acid derivatives is in the development of inhibitors for Wild-type p53-induced phosphatase 1 (Wip1), a member of the PP2C family of serine/threonine phosphatases. Wip1 is a negative regulator of the DNA damage response (DDR) pathway and is overexpressed in several human cancers.[1] By dephosphorylating and inactivating key proteins in the DDR cascade, such as p53, ATM, and Chk2, Wip1 allows cancer cells to evade apoptosis and continue to proliferate despite DNA damage.[2][3] Therefore, inhibition of Wip1 is a promising therapeutic strategy for cancer treatment.
GSK2830371 is a potent and selective, orally active, allosteric inhibitor of Wip1 phosphatase.[4][5][6] Its chemical structure features a core 1H-indol-4-yl moiety, which is crucial for its inhibitory activity. The synthesis of GSK2830371 and its analogs can be achieved through a Suzuki-Miyaura coupling reaction between a protected indole-4-boronic acid, such as this compound, and a suitable functionalized coupling partner.
Mechanism of Action and Signaling Pathway
GSK2830371 acts as an allosteric inhibitor, binding to a "flap" subdomain near the Wip1 catalytic site.[4] This binding induces a conformational change that inhibits the phosphatase activity of Wip1. By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of key tumor suppressor proteins. This leads to the accumulation of phosphorylated (active) p53, which in turn transcriptionally activates its downstream targets, such as the cyclin-dependent kinase inhibitor p21.[7] The activation of the p53 pathway ultimately results in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7][8]
Quantitative Data
The following table summarizes the in vitro potency of GSK2830371 against Wip1 phosphatase and its effect on cancer cell lines.
| Compound | Target | Assay | IC50 / GI50 | Reference |
| GSK2830371 | Wip1 Phosphatase | Enzymatic Assay | 6 nM | [5][6] |
| GSK2830371 | MCF-7 (breast cancer) | Growth Inhibition | 2.65 µM | [7][9] |
| GSK2830371 | Neuroblastoma Cell Lines (p53 wild-type) | Cell Viability | See reference | [8] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling using this compound
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide to form a biaryl product, a key step in the synthesis of Wip1 inhibitor analogs.
Materials:
-
This compound
-
Aryl halide (e.g., 3,5-dibromo-N-substituted-benzenesulfonamide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
n-Propanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen gas supply
-
Round-bottomed flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl halide (1.0 eq), this compound (1.1 eq), and n-propanol.
-
Stir the mixture under a nitrogen atmosphere for 15 minutes to allow for dissolution of the solids.
-
To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), 2M aqueous sodium carbonate solution (1.3 eq), and deionized water.[10]
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).[10]
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Add deionized water and stir the mixture open to the air for 5 minutes.[10]
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash sequentially with 5% sodium carbonate solution and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
Visualizations
Caption: Wip1-p53 signaling pathway and the effect of GSK2830371.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. www1.udel.edu [www1.udel.edu]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block enables the synthesis of a wide array of 4-substituted indole derivatives, which are key structural motifs in numerous pharmaceutical agents and functional materials.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. The functionalization of the indole core is a critical aspect of drug discovery and development. This compound serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, vinyl, and alkynyl groups at the C4-position of the indole ring. The tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen enhances stability and solubility in organic solvents, and can be readily removed under mild conditions.
This guide details protocols for the Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as the synthesis of the starting material and the subsequent deprotection of the TBS group.
Synthesis of this compound
A plausible synthetic route to the title compound involves the protection of indole, followed by ortho-lithiation and borylation.
Protocol 2.1: Synthesis of this compound
Materials:
-
1H-Indole
-
n-Butyllithium (n-BuLi) in hexanes
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H-indole (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of TBSCl (1.1 equiv) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the solution of 1-(tert-butyldimethylsilyl)-1H-indole to -78 °C and add sec-BuLi (1.2 equiv) dropwise.
-
Stir the mixture at -78 °C for 2 hours.
-
Add triisopropyl borate (1.5 equiv) dropwise at -78 °C and stir the reaction mixture for 2 hours at this temperature.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are generalized procedures for palladium-catalyzed cross-coupling reactions. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1]
Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
In a reaction vessel, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
| 2 | 3-Bromopyridine | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 100 | 12 | 78 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 91 |
Note: The data in this table is representative of typical Suzuki-Miyaura couplings with similar substrates and should be used as a starting point for optimization.
Heck Reaction
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[2]
Protocol 3.2.1: General Procedure for Heck Reaction
Materials:
-
This compound (as an aryl source, often in the presence of an oxidant) or a 4-halo-1-(TBS)-indole derivative (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (2.0 equiv)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a reaction vessel, combine the 4-halo-1-(TBS)-indole (or the boronic acid with an oxidant like Ag₂O), the alkene, the palladium catalyst, and the base.
-
Add the solvent and degas the mixture.
-
Heat the reaction to 80-120 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Table 2: Representative Conditions and Yields for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 80 | 18 | 82 |
| 3 | Cyclohexene | Pd(OAc)₂/PCy₃ (5) | Cs₂CO₃ | Dioxane | 120 | 36 | 65 |
Note: This table provides representative data for Heck reactions and may require optimization for this compound or its corresponding halide.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3]
Protocol 3.3.1: General Procedure for Sonogashira Coupling
Materials:
-
4-Halo-1-(tert-butyldimethylsilyl)-1H-indole (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Et₃N, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of the 4-halo-1-(TBS)-indole and the terminal alkyne in the solvent, add the palladium catalyst, CuI, and the base under an argon atmosphere.
-
Stir the reaction mixture at room temperature to 60 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Table 3: Representative Conditions and Yields for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (5) | Et₃N | THF | RT | 12 | 90 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) / CuI (5) | Diisopropylamine | DMF | 50 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) / CuI (10) | Et₃N | Toluene | 60 | 18 | 79 |
Note: This table provides representative data for Sonogashira couplings and may require optimization for the specific 4-halo-1-(TBS)-indole substrate.
Deprotection of the TBS Group
The TBS protecting group can be readily removed to yield the free N-H indole.
Protocol 4.1: TBS Deprotection
Materials:
-
4-Substituted-1-(tert-butyldimethylsilyl)-1H-indole
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 4-substituted-1-(tert-butyldimethylsilyl)-1H-indole in THF.
-
Add a solution of TBAF (1.1 equiv) in THF dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 4-substituted-1H-indole.
Visualizations
Diagrams of Reaction Mechanisms and Workflows
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Application Notes and Protocols for 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid is a valuable synthetic intermediate, particularly in the construction of complex molecular architectures prevalent in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and functionalization at the 4-position is a key strategy for modulating pharmacological activity. The tert-butyldimethylsilyl (TBDMS) protecting group on the indole nitrogen enhances stability and solubility, while the boronic acid moiety at the 4-position serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions for the synthesis of 4-arylindoles, followed by the deprotection of the TBDMS group.
Key Applications: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of coupling partners. In the context of this compound, it allows for the efficient synthesis of 4-arylindoles, which are key structural motifs in many kinase inhibitors and other therapeutic agents.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
While specific data for this compound is not extensively published, the following table summarizes typical conditions for Suzuki-Miyaura couplings of similar indole boronic acids and haloindoles, providing a strong basis for reaction optimization.
| Entry | Indole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1H-indole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | >95 |
| 2 | 4-Bromo-1H-indole | 4-Indoleboronic acid | Pd(OAc)₂ (5) | - | Na₂CO₃ (2) | Acetone/H₂O | RT | 2 | 61[2] |
| 3 | 7-Bromo-1H-indole-2-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 4 | 5,7-Dibromo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (4) | H₂O | 120 (µW) | 1.5 | 78 |
| 5 | DNA-conjugated Aryl Iodide | Indole-5-boronic acid | Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ (600) | H₂O/ACN | 37 | 28 | 95 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide (General Procedure)
This protocol is a generalized procedure based on established methods for similar substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,2-Dimethoxyethane (DME) or Dioxane/Water (4:1)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (DME or Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-(tert-butyldimethylsilyl)-1H-indole.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Deprotection of the TBDMS Group (General Procedure)
The TBDMS protecting group can be readily removed under mild conditions using a fluoride source.
Materials:
-
4-Aryl-1-(tert-butyldimethylsilyl)-1H-indole (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the 4-aryl-1-(tert-butyldimethylsilyl)-1H-indole in anhydrous THF in a round-bottom flask at room temperature.
-
Add the 1 M solution of TBAF in THF dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected 4-aryl-1H-indole.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a key building block for the synthesis of 4-substituted indoles, which are of significant interest in drug discovery. The Suzuki-Miyaura coupling provides an efficient method for the introduction of aryl groups at the 4-position of the indole ring. The subsequent mild deprotection of the TBDMS group yields the final target compounds. The protocols and data presented herein offer a solid foundation for researchers to utilize this versatile reagent in the synthesis of novel and complex molecules.
References
Application Notes and Protocols for 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex heterocyclic scaffolds. The strategic placement of the boronic acid moiety at the 4-position of the indole ring, combined with the bulky tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen, facilitates highly regioselective carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. This combination allows for the synthesis of diverse 4-substituted indole derivatives, which are key components in numerous biologically active compounds and pharmaceutical candidates.
The TBS group offers several advantages: it enhances the stability of the boronic acid, improves solubility in organic solvents, and prevents N-functionalization during coupling reactions. Subsequent facile removal of the TBS group under mild conditions reveals the free N-H indole, a crucial feature for many biological interactions. These attributes make this compound an indispensable tool in medicinal chemistry and drug discovery.
Key Applications
The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the indole core, a key step in the synthesis of various therapeutic agents.
A notable application is in the synthesis of precursors for potent and selective inhibitors of the voltage-gated sodium channel Nav1.7, a significant target for the development of novel analgesics. The 4-heteroaryl indole scaffold is a common feature in a number of Nav1.7 inhibitors.
Data Presentation: Suzuki-Miyaura Coupling & Deprotection
The following tables summarize the quantitative data for a representative Suzuki-Miyaura coupling reaction of this compound with 2,6-dichloropyrazine, and the subsequent deprotection of the TBS group.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner | Product | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyrazine | 1-(tert-Butyldimethylsilyl)-4-(6-chloropyrazin-2-yl)-1H-indole | Pd(dppf)Cl₂ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 82 |
Table 2: Deprotection of 1-(tert-Butyldimethylsilyl)-4-(6-chloropyrazin-2-yl)-1H-indole
| Entry | Starting Material | Product | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-(tert-Butyldimethylsilyl)-4-(6-chloropyrazin-2-yl)-1H-indole | 4-(6-Chloropyrazin-2-yl)-1H-indole | TBAF | THF | 25 | 2 | 95 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 2,6-Dichloropyrazine
This protocol details the synthesis of 1-(tert-Butyldimethylsilyl)-4-(6-chloropyrazin-2-yl)-1H-indole, a key intermediate in the development of Nav1.7 inhibitors.
Materials:
-
This compound
-
2,6-Dichloropyrazine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), 2,6-dichloropyrazine (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.05 equiv).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(tert-Butyldimethylsilyl)-4-(6-chloropyrazin-2-yl)-1H-indole.
Protocol 2: Deprotection of the TBS Group
This protocol describes the removal of the tert-butyldimethylsilyl (TBS) protecting group to yield the final 4-substituted indole.
Materials:
-
1-(tert-Butyldimethylsilyl)-4-(6-chloropyrazin-2-yl)-1H-indole
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(tert-Butyldimethylsilyl)-4-(6-chloropyrazin-2-yl)-1H-indole (1.0 equiv) in THF in a round-bottom flask.
-
Add a 1 M solution of TBAF in THF (1.5 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at 25 °C and monitor its progress by TLC. The reaction is typically complete within 2 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 4-(6-Chloropyrazin-2-yl)-1H-indole.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for synthesis and deprotection.
Protecting Group Strategies for 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and subsequent reactions of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid. This key intermediate is valuable in the synthesis of complex molecules, particularly in drug discovery, where the indole scaffold and the boronic acid moiety are frequently employed for cross-coupling reactions. The careful selection and manipulation of protecting groups are critical for achieving high yields and purity.
Introduction to Protecting Group Strategies
In the multistep synthesis of complex molecules, protecting groups are essential for temporarily masking reactive functional groups to prevent undesired side reactions. For this compound, two key functionalities require consideration for protection: the indole N-H and the boronic acid. The tert-Butyldimethylsilyl (TBS) group serves as a common protecting group for the indole nitrogen, enhancing its stability and solubility in organic solvents. The boronic acid group can be sensitive to certain reaction conditions and may require protection, typically as a boronate ester, to ensure compatibility with subsequent synthetic steps.
An orthogonal protecting group strategy is often employed, allowing for the selective removal of one protecting group in the presence of another. This enables the sequential functionalization of the molecule at different positions. This document outlines strategies for the protection and deprotection of both the indole nitrogen and the boronic acid, providing detailed experimental protocols and highlighting orthogonal approaches.
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step sequence starting from indole. The general workflow involves the protection of the indole nitrogen with a TBS group, followed by bromination at the 4-position, and subsequent lithium-halogen exchange and borylation.
graph Synthesis_Workflow {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];
Indole [label="Indole", fillcolor="#F1F3F4"];
TBS_Indole [label="1-(tert-Butyldimethylsilyl)-1H-indole", fillcolor="#F1F3F4"];
Bromo_TBS_Indole [label="4-Bromo-1-(tert-Butyldimethylsilyl)-1H-indole", fillcolor="#F1F3F4"];
Target [label="1-(tert-Butyldimethylsilyl)-1H-\nindole-4-boronic acid", fillcolor="#FBBC05"];
Indole -> TBS_Indole [label="1. n-BuLi, THF\n2. TBSCl", color="#4285F4"];
TBS_Indole -> Bromo_TBS_Indole [label="NBS, THF", color="#4285F4"];
Bromo_TBS_Indole -> Target [label="1. t-BuLi, THF, -78 °C\n2. B(O-iPr)₃\n3. H₃O⁺", color="#4285F4"];
}
Figure 2: Protection and deprotection of the boronic acid as a pinacol ester.
Experimental Protocol: Pinacol Ester Formation
Materials:
-
This compound
-
Pinacol
-
Toluene or Hexane
-
Dean-Stark apparatus (optional)
Procedure:
-
Combine this compound (1.0 eq) and pinacol (1.1 eq) in toluene or hexane.
-
Heat the mixture to reflux, with azeotropic removal of water using a Dean-Stark trap, until the reaction is complete (monitored by TLC or NMR).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude pinacol ester can be purified by flash chromatography on silica gel.
Quantitative Data (Expected):
Product Starting Material Reagents Solvent Temp (°C) Time (h) Yield (%) Pinacol Ester Boronic Acid Pinacol Toluene Reflux 2-4 >90
MIDA Boronate Ester Protection
MIDA (N-methyliminodiacetic acid) boronates offer excellent stability to a wide range of reaction conditions, including chromatography, but are readily cleaved under mild basic conditions.[1][2] This provides a useful orthogonal protecting group strategy.
```dot
graph MIDA_Protection {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];
BoronicAcid [label="1-TBS-Indole-4-boronic acid", fillcolor="#FBBC05"];
MIDAEster [label="1-TBS-Indole-4-boronic acid\nMIDA ester", fillcolor="#F1F3F4"];
BoronicAcid -> MIDAEster [label="MIDA, DMSO\nheat", color="#34A853"];
MIDAEster -> BoronicAcid [label="aq. NaOH or NaHCO₃\nTHF or MeOH", color="#EA4335"];
}
Figure 4: Selective deprotection of the TBS group.
Experimental Protocol: Selective TBS Deprotection
Materials:
-
This compound pinacol ester
-
Tetrabutylammonium fluoride (TBAF) (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of the TBS-protected indole pinacol ester (1.0 eq) in THF at room temperature, add TBAF solution (1.1 eq) dropwise.
-
Stir the reaction for 30 minutes to 2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
Quantitative Data (Expected):
Product Starting Material Reagents Solvent Temp (°C) Time (h) Yield (%) Indole-4-boronic acid pinacol ester 1-TBS-Indole-4-boronic acid pinacol ester TBAF THF RT 0.5-2 >90
Strategy 2: Deprotection of MIDA Ester in the Presence of a TBS Group
The MIDA ester can be selectively cleaved under mild basic conditions, leaving the TBS group on the indole nitrogen intact. The TBS group is generally stable to mild aqueous base.
```dot
graph Orthogonal_Deprotection_2 {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];
Start [label="1-TBS-Indole-4-boronic acid\nMIDA ester", fillcolor="#F1F3F4"];
Product [label="1-TBS-Indole-4-boronic acid", fillcolor="#FBBC05"];
Start -> Product [label="aq. NaOH, THF, RT", color="#EA4335"];
}
References
Application Notes and Protocols: Scale-Up Synthesis and Utility of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid is a key building block in medicinal chemistry and drug discovery, facilitating the synthesis of complex indole-containing molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen enhances stability and solubility in organic solvents, making it amenable to a variety of reaction conditions. This document provides detailed protocols for the scale-up synthesis of this versatile reagent and its subsequent application in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 351457-64-2 | [1] |
| Molecular Formula | C₁₄H₂₂BNO₂Si | [1] |
| Molecular Weight | 275.23 g/mol | [1] |
| Appearance | Solid | |
| Storage | Inert atmosphere, store in freezer, under -20°C |
Safety Precautions:
Organoboron compounds and the reagents used in their synthesis, particularly organolithium reagents, require strict safety protocols, especially during scale-up operations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile underneath neoprene).[2][3]
-
Inert Atmosphere: Organolithium reagents are pyrophoric and react violently with air and moisture.[3][4] All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood.
-
Emergency Preparedness: Ensure that a Class B fire extinguisher, and an eyewash station/safety shower are readily accessible.[5] Do not use water or carbon dioxide fire extinguishers on organolithium fires.[5] It is highly recommended to work with a colleague when handling large quantities of pyrophoric reagents.[2]
Scale-Up Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: protection of the indole nitrogen followed by a directed ortho-metalation and borylation sequence.
Diagram: Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Gram-Scale Synthesis
This protocol is adapted from general procedures for the synthesis of arylboronic acids and should be optimized for specific laboratory conditions and scale.
Step 1: Synthesis of 1-(tert-Butyldimethylsilyl)-1H-indole
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 1H-Indole | 1.0 | 117.15 | (To be determined by scale) |
| tert-Butyldimethylsilyl chloride (TBSCl) | 1.1 | 150.72 | (To be determined by scale) |
| Imidazole | 1.2 | 68.08 | (To be determined by scale) |
| N,N-Dimethylformamide (DMF) | - | - | (To be determined by scale) |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-indole and imidazole.
-
Add anhydrous DMF and stir until all solids have dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBSCl in anhydrous DMF to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude 1-(tert-Butyldimethylsilyl)-1H-indole, which can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 1-(tert-Butyldimethylsilyl)-1H-indole | 1.0 | 231.43 | (To be determined by scale) |
| tert-Butyllithium (t-BuLi) | 1.2 | 64.06 | (To be determined by scale) |
| Triisopropyl borate (B(OiPr)₃) | 1.5 | 188.08 | (To be determined by scale) |
| Tetrahydrofuran (THF), anhydrous | - | - | (To be determined by scale) |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-(tert-Butyldimethylsilyl)-1H-indole and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add t-BuLi solution via syringe or cannula, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Slowly add triisopropyl borate, again keeping the internal temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (1 M) until the pH is acidic.
-
Stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Purification Protocol
Purification of arylboronic acids can be challenging due to their propensity to form anhydrides (boroxines).
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent system, such as ethyl acetate/hexanes or ethanol/water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
For less pure material, column chromatography on silica gel can be employed. To minimize decomposition on silica, a rapid purification is recommended. A boric acid-impregnated silica gel can also be used to reduce on-column degradation.[6]
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of 4-arylindoles.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and should be optimized for the specific aryl halide being used.
| Reagent | Molar Equiv. |
| This compound | 1.2 |
| Aryl Halide (Ar-X) | 1.0 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02-0.05 |
| Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) | 2.0-3.0 |
| Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF) | - |
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.[7]
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[7][8]
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-(tert-butyldimethylsilyl)-1H-indole.
Data Summary
The following table provides representative data for the synthesis and application of this compound, compiled from typical literature results for analogous reactions.
| Reaction Step | Key Parameters | Typical Yield | Purity |
| TBS Protection of Indole | Room Temperature, 12-16 h | >90% | >95% after purification |
| Lithiation-Borylation | -78 °C to Room Temperature, overnight | 60-80% | >95% after purification |
| Suzuki-Miyaura Coupling | 80-120 °C, 2-24 h | 70-95% | >98% after purification |
Conclusion
The scale-up synthesis of this compound is a feasible process that requires careful handling of pyrophoric and moisture-sensitive reagents. The resulting boronic acid is a valuable intermediate for the synthesis of a wide range of 4-substituted indole derivatives through robust and high-yielding Suzuki-Miyaura cross-coupling reactions. The protocols provided herein serve as a comprehensive guide for researchers in the field of drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. ehs.ucr.edu [ehs.ucr.edu]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Catalytic Applications of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid and its derivatives. The primary focus of these notes is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The use of a tert-Butyldimethylsilyl (TBS) protecting group on the indole nitrogen enhances the stability and solubility of the boronic acid, making it a versatile reagent for the synthesis of complex indole-containing molecules, which are prevalent in medicinal chemistry and materials science.
Introduction to Catalytic Applications
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. The boronic acid functional group allows for the formation of new carbon-carbon bonds with a wide variety of organic halides and triflates. The TBS protecting group on the indole nitrogen prevents side reactions and improves the handling characteristics of the reagent.
The most prominent catalytic application is the Suzuki-Miyaura cross-coupling reaction , which facilitates the synthesis of 4-aryl and 4-heteroaryl indoles. These structural motifs are of significant interest in drug discovery due to their presence in numerous biologically active compounds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryl and hetero-biaryl compounds. It involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of indole boronic acid derivatives with various aryl and heteroaryl halides. While specific data for this compound is not extensively tabulated in the literature, the conditions presented for analogous substrates are highly applicable.
| Entry | Aryl/Heteroaryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-5-nitropyridin-2(1H)-one | Indole-4-boronic acid pinacol ester | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ (2 M aq.) | Toluene | Reflux | 12 | 75-85 | [1] |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF/H₂O | 70 | 3 | >95 | [2] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 98 | [3] |
| 4 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Dioxane | 80 | 12 | 95 | [4] |
Experimental Protocols
This section provides a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction adapted from a procedure for a closely related indole-4-boronic acid derivative[1]. This protocol can be used as a starting point for the coupling of this compound with various aryl or heteroaryl halides.
General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound or its pinacol ester (1.1 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equivalents)
-
Base (e.g., 2 M aqueous solution of Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Anhydrous sodium sulfate
-
Celite
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 eq.) and this compound pinacol ester (1.1 eq.).
-
Solvent and Base Addition: Add the chosen solvent (e.g., toluene) and the aqueous base (e.g., 2 M Na₂CO₃ solution).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq.).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (or the desired temperature) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite, washing the pad with an organic solvent such as ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. If an aqueous base was used, separate the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted indole derivative.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert gas should be used to prevent the degradation of the catalyst and reagents.
-
Reactions under pressure or at high temperatures should be conducted with appropriate safety shields.
Conclusion
This compound and its derivatives are highly effective reagents for the synthesis of 4-substituted indoles via the Suzuki-Miyaura cross-coupling reaction. The TBS protecting group provides stability and facilitates handling. The provided protocols offer a robust starting point for researchers to explore the synthesis of a wide range of complex indole-containing molecules for applications in drug discovery and materials science. Careful optimization of the catalyst, base, solvent, and temperature may be necessary to achieve high yields for specific substrates.
References
- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid. Low yields in this specific reaction can arise from a number of factors, including the stability of the boronic acid, the choice of reaction partners, and the precise conditions employed.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my Suzuki coupling reaction. What are the most common initial checks I should perform?
A1: When encountering low yields, a systematic check of your reagents and reaction setup is the first critical step.
-
Reagent Quality:
-
Boronic Acid Stability: While the TBS protecting group enhances stability compared to the unprotected indole, this compound can still be susceptible to degradation, particularly protodeboronation. Use a freshly opened bottle or a recently purified batch of the boronic acid.
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are often more challenging and may require specialized, highly active catalyst systems.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially when not stored under an inert atmosphere, can degrade. Phosphine ligands are prone to oxidation. Ensure your catalyst and ligand are fresh and have been stored correctly.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling of the boronic acid.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and, if a solid, finely powdered to ensure effective reaction.
-
Q2: I suspect protodeboronation of my indole-4-boronic acid is a major issue. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich heterocycles like indoles.
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be beneficial.[2] Stronger bases like sodium hydroxide should be used with caution.
-
Anhydrous Conditions: Water is often the proton source for protodeboronation. While many Suzuki protocols use aqueous bases, switching to anhydrous conditions can sometimes reduce this side reaction.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of protodeboronation. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.
Q3: Could the TBS protecting group be cleaved under the reaction conditions?
A3: Yes, the tert-Butyldimethylsilyl (TBS) group can be sensitive to certain basic and aqueous conditions, potentially leading to in-situ deprotection of the indole nitrogen. The resulting unprotected indole may have different reactivity or solubility, complicating the reaction and purification.
-
Base Selection: Strong bases, especially in combination with protic solvents (like water or alcohols) and elevated temperatures, can promote desilylation. Consider using milder bases like K₂CO₃ or Cs₂CO₃.
-
Anhydrous Solvents: Employing anhydrous solvents can help preserve the TBS group.
-
Monitoring for Deprotection: If you suspect desilylation, monitor your reaction by LC-MS for the appearance of the unprotected indole or the corresponding coupling product.
Q4: I am coupling my indole boronic acid with a sterically hindered or electron-deficient aryl halide and getting low yields. What should I try?
A4: Challenging coupling partners often require more specialized reaction conditions.
-
Bulky, Electron-Rich Ligands: For sterically hindered substrates, using bulky and electron-rich phosphine ligands can significantly improve yields. Ligands like SPhos and XPhos are often effective in these cases.[2]
-
Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, pre-catalysts such as XPhos-Pd-G2 or CataCXium A palladacycles may offer superior performance for difficult couplings.[3]
-
Higher Temperatures: For less reactive aryl chlorides or sterically demanding partners, higher reaction temperatures (e.g., 100-120 °C) may be necessary to drive the reaction to completion.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst. |
| Oxygen Contamination | Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). | |
| Poor Reagent Quality | Verify the purity of the boronic acid and aryl halide. Use freshly opened or purified reagents. | |
| Inappropriate Base | The chosen base may not be optimal. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure solid bases are finely powdered. | |
| Incorrect Solvent | The solvent may not be suitable for the specific substrates. Common choices include dioxane/water, toluene/water, or DMF. | |
| Significant Protodeboronation | Base is too strong or reaction is too hot/long | Switch to a milder base (e.g., K₂CO₃). Lower the reaction temperature and monitor the reaction to avoid unnecessarily long reaction times. |
| Presence of excess water | Consider using anhydrous conditions if protodeboronation is severe. | |
| Formation of Homocoupled Product | Oxygen in the reaction mixture | Improve the degassing procedure of the solvent and ensure a good inert atmosphere. |
| Incomplete reduction of Pd(II) to Pd(0) | If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction. | |
| Suspected Desilylation of TBS Group | Base is too harsh | Use a milder base like K₂CO₃ or Cs₂CO₃. Avoid strong hydroxides. |
| Protic solvent at high temperature | If possible, switch to an anhydrous solvent system. | |
| Reaction Stalls | Catalyst deactivation | The catalyst may be inhibited by the substrates or products. A higher catalyst loading or a more robust catalyst/ligand system may be required. |
| Poor solubility of reagents | Ensure all components are soluble in the chosen solvent system at the reaction temperature. Vigorous stirring is essential for biphasic systems. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides. These should be considered as starting points for optimization.
Protocol 1: General Conditions for Coupling with Aryl Bromides
-
Reagents:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
-
Procedure:
-
To a flame-dried reaction vessel, add the this compound, aryl bromide, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Conditions for Challenging Couplings (e.g., with Aryl Chlorides)
-
Reagents:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Ligand (e.g., XPhos, if not using a pre-catalyst)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Solvent (e.g., Anhydrous 1,4-Dioxane)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the this compound, aryl chloride, and finely powdered potassium phosphate.
-
Seal the vessel and thoroughly purge with an inert gas.
-
Under a positive flow of inert gas, add the palladium pre-catalyst.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify as described in Protocol 1.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of N-protected indole boronic acids with various aryl halides. This data, compiled from literature on related substrates, can serve as a guide for optimizing your specific reaction.
Table 1: Catalyst and Ligand Screening for a Model Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | Low |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 100 | Moderate |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene/H₂O | 90 | Moderate |
| 4 | XPhos Pd G2 (2) | - | K₃PO₄ (3) | Dioxane | 100 | High |
Table 2: Base and Solvent Optimization
| Entry | Base (equiv.) | Solvent System | Temp (°C) | Yield (%) |
| 1 | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Moderate |
| 2 | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | High |
| 3 | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | Moderate-High |
| 4 | K₃PO₄ (3) | Anhydrous Dioxane | 110 | High |
Visualizations
Below are diagrams illustrating key concepts in the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid and its Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common purification techniques for this boronic acid are recrystallization and column chromatography. For more challenging purifications, chemical derivatization into a diethanolamine adduct or a potassium trifluoroborate salt can be effective.[1][2][3]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include:
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Protodeborylation product: 1-(tert-Butyldimethylsilyl)-1H-indole, formed by the loss of the boronic acid group.
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Homocoupling byproducts: Dimeric species of the indole moiety.
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Borinic acid derivatives: Formed from the over-reaction of organometallic reagents during synthesis.
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Residual starting materials and inorganic salts from the synthesis and work-up.[3]
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Boroxine: A trimeric anhydride formed by dehydration of the boronic acid.
Q3: My this compound appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?
A3: The TBS (tert-Butyldimethylsilyl) protecting group can be sensitive to the acidic nature of standard silica gel, leading to partial or complete deprotection.[4] Additionally, boronic acids can sometimes adhere strongly to silica.[5] To mitigate this, consider the following:
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Use of deactivated or neutral stationary phases: Neutral alumina can be a good alternative to silica gel.[6]
-
Boric acid-impregnated silica gel: This has been shown to reduce the over-adsorption of boronic esters.[5][7][8]
-
Addition of a mobile phase modifier: A small amount of a non-nucleophilic base, like triethylamine, can help to neutralize the silica surface, but compatibility with the TBS group should be considered.
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Minimize contact time: Use flash chromatography with a relatively short column to reduce the time the compound spends on the stationary phase.[7]
Q4: What are the best practices for purifying the products of a Suzuki-Miyaura coupling reaction involving this compound?
A4: Post-reaction work-up typically involves an aqueous wash to remove the base and inorganic byproducts, followed by extraction with an organic solvent.[9] The primary purification method for the resulting 4-aryl-1-(tert-Butyldimethylsilyl)-1H-indole is flash column chromatography on silica gel. Given the increased lipophilicity of the coupled product compared to the starting boronic acid, separation from unreacted starting materials is generally feasible. Standard solvent systems like hexane/ethyl acetate are commonly employed.[9][10]
Troubleshooting Guides
Purification of this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after column chromatography | 1. Compound is sticking to the silica gel. 2. Partial decomposition on the column. | 1. Switch to a neutral alumina column. 2. Use boric acid-impregnated silica gel. 3. Employ a less polar solvent system if possible.[5][6] |
| Product is contaminated with the de-silylated indole | The TBS group is being cleaved by the acidic silica gel or acidic impurities. | 1. Neutralize the crude product before chromatography. 2. Use a neutral stationary phase like alumina. 3. Consider recrystallization as an alternative to chromatography. |
| Oily product that is difficult to handle | Presence of residual solvents or low-melting impurities. | 1. Triturate the oil with a non-polar solvent (e.g., hexane) to induce crystallization or solidify impurities for removal by filtration.[6] 2. Attempt co-evaporation with a solvent like toluene to remove residual solvents. |
| No crystal formation upon attempting recrystallization | 1. The solution is too dilute. 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Concentrate the solution by carefully evaporating some of the solvent. 2. Induce crystallization by scratching the inside of the flask or adding a seed crystal. 3. Try a different solvent system, including solvent/anti-solvent combinations.[3][6] |
Purification of Suzuki-Miyaura Coupling Reaction Products
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of product with byproducts during column chromatography | Insufficient separation under the chosen TLC conditions. | 1. Optimize the solvent system for TLC to achieve a greater separation between the product and impurities (aim for a product Rf of 0.2-0.4).[11] 2. Use a longer chromatography column for better resolution. 3. Consider a different stationary phase if baseline separation is not achievable on silica. |
| Presence of unreacted boronic acid in the purified product | 1. Incomplete reaction. 2. Inefficient removal during work-up. | 1. Before the final extraction, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove the acidic boronic acid. 2. If the product is stable to basic conditions, this can be a very effective purification step. |
| Product is contaminated with homocoupled biaryl from the coupling partner | A common side reaction in Suzuki couplings, often due to the presence of oxygen. | 1. Ensure the reaction is performed under a strictly inert atmosphere. 2. Use degassed solvents. 3. Optimize the stoichiometry of the reactants.[12] |
| Low isolated yield after purification | 1. Product loss during aqueous work-up. 2. Adsorption of the product onto the stationary phase during chromatography. 3. Incomplete reaction. | 1. Ensure the organic solvent used for extraction is appropriate for the product's polarity. 2. Perform multiple extractions of the aqueous layer. 3. Refer to the troubleshooting guide for column chromatography. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent. Good starting points for solvent screening include ethyl acetate, acetonitrile, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane).[6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, cool the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
| Parameter | Typical Value |
| Starting Purity | 85-95% |
| Final Purity | >98% |
| Recovery Yield | 70-90% |
Protocol 2: Purification of a 4-Aryl-1-(tert-butyldimethylsilyl)-1H-indole (Suzuki Product) by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product from the Suzuki-Miyaura reaction in a minimal amount of a suitable solvent, such as dichloromethane or the eluent.[9]
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3.[9]
-
Column Packing: Pack a flash chromatography column with silica gel, equilibrating it with the chosen mobile phase.
-
Loading: Carefully load the dissolved crude product onto the top of the column.
-
Elution: Elute the column with the mobile phase, applying pressure to achieve a suitable flow rate.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 4-aryl-1-(tert-butyldimethylsilyl)-1H-indole.
| Parameter | Typical Value |
| Solvent System (Example) | Hexane:Ethyl Acetate (9:1) |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Achievable Purity | >99% |
| Typical Yield | 80-95% |
Visualizations
Caption: General purification workflow for reaction products.
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. 913835-68-4 CAS MSDS (1-(TERT-BUTYLDIMETHYLSILYL)-1H-INDOL-5-YLBORONIC ACID 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 4. 1H-Indole-4-boronic acid, pinacol ester | C14H18BNO2 | CID 11322471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and reactivity of your boronic acid, it is recommended to store it in a freezer at temperatures under -20°C, under an inert atmosphere (e.g., argon or nitrogen).[1] Boronic acids can be susceptible to degradation over time, and these storage conditions help to minimize decomposition.
Q2: My Suzuki-Miyaura coupling reaction is resulting in a low to no yield. What are the primary factors I should investigate?
A2: Low yields in Suzuki-Miyaura coupling reactions are a common issue. The first aspects to troubleshoot are the activity of your palladium catalyst, potential oxygen contamination, and the purity of your reagents.[2] The Pd(0) species is the active catalyst, so if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2] Oxygen can lead to the undesirable homocoupling of the boronic acid and decomposition of the catalyst.[2][3] Therefore, ensuring your solvents are properly degassed and the reaction is maintained under an inert atmosphere is critical.[2]
Q3: I am observing significant protodeboronation of my indole boronic acid. How can this be minimized?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-rich heterocyclic boronic acids.[4] This can be mitigated by employing milder reaction conditions. Consider using a weaker base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), instead of stronger bases like potassium phosphate (K₃PO₄).[2] Since water is the proton source for this side reaction, switching to anhydrous conditions can also significantly reduce its occurrence.[2]
Q4: Can the TBS (tert-Butyldimethylsilyl) protecting group be cleaved under the Suzuki-Miyaura coupling conditions?
A4: While the TBS group is generally stable under many Suzuki-Miyaura coupling conditions, harsh basic or acidic conditions could potentially lead to its cleavage. Standard TBS deprotection methods involve reagents like tetrabutylammonium fluoride (TBAF) or strong acids such as HCl.[5][6] If you suspect TBS group cleavage is occurring, consider using milder bases and ensuring your reaction conditions are not overly acidic upon workup.
Q5: What are common side products to expect in this reaction?
A5: Besides the desired cross-coupled product, common side products include the homocoupling dimer of the boronic acid (a bi-indole species) and the protodeboronated indole.[3][7] Dehalogenation of the aryl halide starting material can also occur.[8] The formation of these byproducts can often be minimized by carefully optimizing the reaction conditions, particularly by ensuring an oxygen-free environment and choosing an appropriate base and solvent system.[2][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst or a more robust precatalyst (e.g., a Buchwald palladacycle).[2] |
| Oxygen contamination | Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (argon or nitrogen).[2] | |
| Impure starting materials | Verify the purity of the boronic acid and aryl halide by NMR or other analytical techniques. | |
| Inappropriate base or solvent | The choice of base and solvent is often interdependent.[2] Screen a variety of conditions (see Data Presentation section). For anhydrous reactions, ensure the base is finely powdered and dry.[2] | |
| Significant Protodeboronation | Strong base in aqueous media | Switch to a milder base like K₂CO₃ or KF.[2] |
| Presence of water | Use anhydrous solvents. Note that for some systems with K₃PO₄, a small amount of water may be necessary for activation.[8] | |
| High reaction temperature | Attempt the reaction at a lower temperature, which may require a more active catalyst system.[9] | |
| Formation of Homocoupling Byproduct | Presence of oxygen | Ensure rigorous degassing of all reagents and maintain a positive pressure of inert gas.[2][3] |
| Difficulty in Product Purification | Co-elution of starting materials or byproducts | Optimize your column chromatography conditions. Try a different solvent system (e.g., methanol/DCM, ether/hexane) or add a modifier like triethylamine for basic compounds.[6] |
| Product instability on silica gel | Consider using a different stationary phase, such as neutral alumina, or minimize the time the product is on the column. | |
| Cleavage of TBS Protecting Group | Harsh basic or acidic conditions | Use a milder base and avoid strongly acidic workup conditions. If deprotection is desired post-coupling, a separate step with TBAF or acid is recommended.[5][6] |
Data Presentation
The optimal reaction conditions for the Suzuki-Miyaura coupling of this compound will depend on the specific aryl halide used. Below are tables summarizing general conditions that have proven effective for the coupling of indole and other heteroaryl boronic acids, which can serve as a starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Buchwald-type ligands are often effective for challenging substrates.[2] |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for less reactive coupling partners.[9] |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents) | The choice of base can significantly impact the reaction outcome.[2][9] |
| Solvent System | Dioxane/H₂O (e.g., 4:1) or DME/H₂O | Anhydrous solvents like toluene or THF can also be effective, especially to minimize protodeboronation.[5][9] |
| Temperature | 80-110 °C | Lower temperatures may be possible with highly active catalysts.[2][9] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess can help drive the reaction to completion.[9] |
Table 2: Comparison of Palladium Catalysts for Heteroaryl Suzuki-Miyaura Couplings
| Catalyst System | Typical Substrates | Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | General use | Readily available. | Can be less effective for challenging or sterically hindered substrates. |
| Pd(dppf)Cl₂ | Heteroaryl halides | Often provides good yields and is relatively stable.[4] | May require higher temperatures. |
| Pd₂(dba)₃ with Buchwald Ligands (e.g., XPhos, SPhos) | Sterically hindered and electron-rich/poor substrates | High activity, often allowing for lower temperatures and catalyst loadings. | Ligands can be expensive. |
| Pd(OAc)₂ with P(t-Bu)₃ or PCy₃ | Aryl chlorides and triflates | Effective for a broad range of substrates, including unreactive ones. | Phosphine ligands can be air-sensitive. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for each specific substrate combination.
-
Reaction Setup: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for TBS Deprotection (if required)
-
Dissolution: Dissolve the purified TBS-protected product in tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the deprotected product.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid in chemical synthesis. The information is tailored to address specific challenges that may be encountered during experimental work, with a focus on common side reactions and mitigation strategies.
Troubleshooting Guide: Common Side Products and Reaction Failures
Researchers utilizing this compound, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, may encounter challenges related to the formation of unwanted side products. The two most prevalent side reactions are protodeboronation and desilylation . Understanding the mechanisms and contributing factors behind these side reactions is crucial for optimizing reaction conditions and maximizing the yield of the desired product.
Issue 1: Low Yield of Desired Product Accompanied by 1-(tert-Butyldimethylsilyl)-1H-indole
Symptom: Analysis of the crude reaction mixture (e.g., by 1H NMR or LC-MS) reveals the presence of a significant amount of 1-(tert-butyldimethylsilyl)-1H-indole, the protodeboronated side product.
Cause: Protodeboronation
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[1] This is a common side reaction for many boronic acids, and its likelihood is influenced by several factors:
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Reaction pH: The pH of the reaction medium is a critical factor.[1] While the exact mechanisms can be complex for heteroaromatic boronic acids, both acidic and strongly basic conditions can promote protodeboronation.
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Water Content: The presence of water, often as a co-solvent or in the base, can be a proton source for this side reaction.
-
Electronic Properties: Electron-rich aromatic and heteroaromatic boronic acids can be more susceptible to protodeboronation.[2]
Troubleshooting and Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Optimize Base | Use milder bases such as K₃PO₄, Cs₂CO₃, or KF instead of strong bases like NaOH or KOH.[3] | Strong bases can accelerate the decomposition of the boronic acid. Milder bases can provide the necessary conditions for the catalytic cycle while minimizing the rate of protodeboronation. |
| Anhydrous Conditions | Use anhydrous solvents and reagents. Consider using a boronic ester derivative (e.g., pinacol ester) which can be more stable. | Minimizing the presence of a proton source (water) can suppress the protodeboronation pathway. |
| Lower Reaction Temperature | If the desired reaction proceeds at a reasonable rate, lowering the temperature can selectively reduce the rate of the undesired protodeboronation side reaction. | Many side reactions have a higher activation energy than the desired coupling reaction. |
| "Slow Release" Strategy | Convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[4] | These derivatives slowly release the active boronic acid into the reaction mixture, keeping its concentration low and thus minimizing side reactions.[4] |
Logical Workflow for Troubleshooting Protodeboronation
Caption: Troubleshooting workflow for addressing protodeboronation.
Issue 2: Formation of 1H-Indole-4-boronic acid or 4-Substituted-1H-indole in the Product Mixture
Symptom: Besides the desired product, the crude reaction mixture contains the desilylated starting material (1H-indole-4-boronic acid) or the desilylated coupled product.
Cause: Desilylation
The tert-butyldimethylsilyl (TBS) group is a common protecting group for the indole nitrogen. However, it can be labile under certain conditions:
-
Acidic Conditions: The TBS group is readily cleaved under acidic conditions. Any adventitious acid in the reaction mixture can lead to its removal.
-
Strong Bases: While generally stable to many basic conditions, some strong bases or prolonged reaction times at elevated temperatures can cause desilylation.
-
Fluoride Ions: If a fluoride source (e.g., CsF, KF) is used as the base, it can cleave the silicon-nitrogen bond.
Troubleshooting and Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Control pH | Ensure the reaction medium is not acidic. If an acidic salt is formed during the reaction, consider using a non-protic solvent system. | The TBS group is highly sensitive to acid. |
| Choice of Base | If desilylation is observed with fluoride-containing bases, switch to non-fluoride bases like K₃PO₄ or K₂CO₃.[5] | Fluoride ions are known to be potent reagents for TBS deprotection. |
| Reaction Time and Temperature | Minimize reaction time and temperature to the extent possible for the desired transformation. | Prolonged exposure to even mildly unfavorable conditions can lead to increased side product formation. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of N-tert-Butyldimethylsilyl (TBS) Indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the deprotection of the tert-Butyldimethylsilyl (TBS) group from the indole nitrogen.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the deprotection of N-TBS indole derivatives.
| Problem | Potential Cause | Recommended Solution |
| 1. Incomplete or Slow Reaction | Degraded Reagent: TBAF (tetrabutylammonium fluoride) is hygroscopic; absorbed water can reduce its efficacy. Anhydrous conditions are crucial. | Use a fresh bottle of TBAF solution or a recently opened one. Consider purchasing anhydrous TBAF if water is a persistent issue. |
| Steric Hindrance: Bulky substituents near the indole nitrogen can hinder the approach of the deprotecting agent. | Increase the reaction temperature or prolong the reaction time. For fluoride-mediated reactions, switching from TBAF to a smaller fluoride source like HF-Pyridine may help, but exercise caution as this reagent is more hazardous.[1] | |
| Insufficient Reagent: For fluoride-based methods, typically 1.1-1.5 equivalents of reagent per TBS group are needed.[1] | Increase the stoichiometry of the deprotecting agent (e.g., TBAF) to 2-3 equivalents. Monitor the reaction closely by TLC to avoid potential side reactions with excess reagent. | |
| 2. Low Yield or Product Decomposition | Basicity of TBAF: Commercial TBAF solutions can be basic due to the presence of hydroxide ions, which can degrade sensitive functional groups on the indole or the product itself.[1] | Buffer the TBAF solution by adding 1-2 equivalents of acetic acid.[1] Alternatively, use a milder fluoride source like HF-Pyridine. |
| Indole Ring Instability: The indole nucleus can be sensitive to strongly acidic or basic conditions, leading to decomposition or side reactions.[2] | For acid-catalyzed deprotection (e.g., HCl in MeOH), use catalytic amounts of acid and run the reaction at a low temperature (0 °C). If the substrate is base-sensitive, avoid TBAF and consider acidic or fluoride-free methods. | |
| 3. Formation of Side Products | Reaction with Other Functional Groups: Other protecting groups (e.g., other silyl ethers, Boc groups) or sensitive moieties on the molecule may be cleaved under the reaction conditions.[3] | Choose a deprotection method with higher selectivity. For example, milder acidic conditions like catalytic acetyl chloride in methanol can deprotect TBS ethers without affecting more robust silyl groups like TBDPS.[4] |
| Alkylation/Acylation: In acidic deprotection with alcohol solvents (e.g., HCl/MeOH), the solvent can act as a nucleophile.[5] | Use a non-nucleophilic solvent system if possible, or run the reaction at lower temperatures to minimize this side reaction. | |
| 4. Difficult Purification | Persistent Tetrabutylammonium (TBA) Salts: TBA salts from TBAF are often difficult to remove by standard silica gel chromatography and can co-elute with the product.[6] | Aqueous Workup: Perform a thorough aqueous extraction to remove the bulk of the TBA salts.[7] Resin Scavenging: After the reaction, stir the mixture with a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate. The resin traps the TBA cation, and CaCO₃ scavenges fluoride. The solids are then simply filtered off.[8][9] |
| Silyl Byproducts: Byproducts like t-butyldimethylsilanol can be difficult to separate from the desired indole product. | The resin workup described above can also help remove silyl byproducts.[8] A careful aqueous workup is also effective. |
Frequently Asked Questions (FAQs)
Q1: Which deprotection method should I choose for my N-TBS indole derivative?
The choice depends on the stability of your substrate and the other functional groups present.
-
TBAF in THF: This is the most common method. It is generally fast and effective but can be complicated by the basicity of the reagent and difficult purification. It is a good first choice for robust molecules.[10]
-
Acidic Conditions (e.g., HCl/MeOH, AcCl/MeOH): These methods are useful when the substrate is sensitive to basic conditions or when fluoride reagents are not desired. Catalytic acetyl chloride in dry methanol is a very mild option that avoids the formation of chlorinated byproducts.[4] However, TBS ethers are generally sensitive to acid, so this method is not suitable if your molecule contains other acid-labile groups.[3]
-
Fluoride-Free Conditions (e.g., Silica Gel in EtOH/H₂O): For some N-TBS anilines, which are structurally similar to N-TBS indoles, stirring with silica gel in an ethanol-water mixture has been shown to be an effective and exceptionally mild deprotection method.[11][12] This could be a valuable alternative for highly sensitive substrates.
Q2: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is the most common method. The deprotected indole product will be significantly more polar than the N-TBS starting material and will have a lower Rf value. A stain that is active for N-H bonds (e.g., ninhydrin, though often weak for indoles) can also be useful to visualize the product spot.
Q3: My molecule also has an O-TBS group. Can I selectively deprotect the N-TBS group?
Selective deprotection is challenging as N-Si and O-Si bonds have similar lability. However, subtle differences in steric and electronic environments can sometimes be exploited. Mild, carefully controlled acidic conditions (e.g., catalytic pyridinium tribromide in MeOH at 0°C) have been used to selectively deprotect primary O-TBS ethers in the presence of secondary ones, and similar principles might apply to N-TBS vs. O-TBS groups depending on the specific substrate.[13] This typically requires careful optimization for each specific molecule.
Q4: What is the mechanism of fluoride-mediated TBS deprotection?
The deprotection is driven by the formation of the exceptionally strong Silicon-Fluorine (Si-F) bond. The fluoride ion (F⁻) acts as a nucleophile, attacking the silicon atom of the TBS group. This forms a transient, pentacoordinate silicon intermediate, which then breaks the Silicon-Nitrogen (Si-N) bond to release the free indole and form a stable silyl fluoride byproduct (TBS-F).[10]
Q5: Are there any non-aqueous workup procedures for TBAF reactions?
Yes. A highly effective method involves adding a sulfonic acid resin (like DOWEX 50WX8-400) and powdered calcium carbonate to the reaction mixture after completion. The resin exchanges its protons for the tetrabutylammonium (TBA⁺) cations, and the calcium carbonate reacts with the fluoride ions. The resulting solids can be removed by simple filtration, followed by evaporation of the solvent. This avoids tedious aqueous extractions and is particularly useful for water-soluble products.[8][14]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes typical conditions for common N-TBS deprotection methods. Note that optimal conditions, reaction times, and yields are highly substrate-dependent and require empirical optimization.
| Method | Reagent & Conditions | Solvent | Temp. | Typical Time | Pros | Cons |
| Fluoride-Mediated | 1.1-2.0 eq. TBAF | THF | 0 °C to RT | 30 min - 18 h | Widely used, generally effective and fast.[1][10] | Basic, difficult workup, potential for side reactions.[1][6] |
| Acid-Catalyzed (Mild) | 0.1 eq. Acetyl Chloride | Dry MeOH | 0 °C to RT | 1 - 6 h | Mild, selective, clean byproducts, avoids chlorinated species.[4] | Not suitable for acid-sensitive molecules. |
| Acid-Catalyzed (Standard) | Catalytic HCl | MeOH or Dioxane | 0 °C to RT | 1 - 4 h | Readily available reagents. | Can affect other acid-labile groups, potential for solvent side reactions.[5][15] |
| Fluoride-Free (Mild) | Silica Gel | EtOH / H₂O | RT | 2 - 12 h | Exceptionally mild, simple filtration workup.[12] | May not be universally applicable to all indole derivatives. |
Experimental Protocols
Protocol 1: General Procedure for TBAF Deprotection
-
Dissolve the N-TBS indole derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).
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Add a 1.0 M solution of TBAF in THF (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir, monitoring progress by TLC (typically 1-12 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild Acidic Deprotection using Acetyl Chloride
-
Dissolve the N-TBS indole derivative (1.0 equiv) in anhydrous methanol (MeOH) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
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Add acetyl chloride (0.1 equiv) dropwise to the stirred solution. This in situ generates a catalytic amount of HCl.
-
Stir the reaction at 0 °C to room temperature, monitoring progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[4]
Protocol 3: Non-Aqueous Workup for TBAF Deprotection
-
Following the completion of the TBAF deprotection (Step 4 in Protocol 1), add powdered calcium carbonate (CaCO₃, ~5g per mmol of TBAF) and a sulfonic acid resin (e.g., DOWEX 50WX8-400, ~8g per mmol of TBAF) to the THF reaction mixture.[8]
-
Add methanol (equal volume to the THF) to facilitate stirring and reaction with the resin.
-
Stir the resulting suspension vigorously at room temperature for 1-2 hours.
-
Filter the mixture through a pad of celite to remove the resin and inorganic salts, washing the filter cake with methanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography.[8]
Visualizations
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Collection - Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation:â Application to Halichondrin Synthesis - Organic Letters - Figshare [acs.figshare.com]
- 15. TBS Protection - Common Conditions [commonorganicchemistry.com]
stability issues of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid, particularly addressing its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The stability of this compound in solution is influenced by two main chemical functionalities: the boronic acid group and the tert-Butyldimethylsilyl (TBS) protecting group on the indole nitrogen. Key concerns include:
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Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common degradation pathway for arylboronic acids, often accelerated by aqueous acidic or basic conditions.
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Oxidative Degradation: Arylboronic acids can be susceptible to oxidation, leading to the formation of phenols. This can be promoted by the presence of oxygen and certain metal catalysts.
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Desilylation: The TBS group can be cleaved under acidic or fluoride-containing conditions, exposing the N-H of the indole. While generally stable to a range of conditions, strong acids or sources of fluoride ions can lead to its removal.
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Formation of Boroxines: Like other boronic acids, it can undergo dehydration to form cyclic trimeric anhydrides called boroxines. This is often reversible upon addition of water but can complicate characterization and reactivity.
Q2: What are the ideal storage conditions for solutions of this compound?
A2: For optimal stability, solutions should be prepared fresh in anhydrous, aprotic solvents (e.g., THF, dioxane, DMF) and used immediately. If short-term storage is necessary, it is recommended to store the solution under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C to -80°C). Avoid prolonged exposure to moisture and air.
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A3: While short-term exposure to protic solvents may be tolerated, especially at low temperatures, it is generally not recommended for prolonged periods. Protic solvents can facilitate protodeboronation of the boronic acid moiety. If a protic co-solvent is required for a reaction, it is crucial to use degassed solvents and minimize the reaction time.
Q4: How does pH affect the stability of this compound?
A4: Both acidic and basic conditions can promote the degradation of arylboronic acids.[1] The rate of protodeboronation is often pH-dependent.[1] Additionally, strongly acidic conditions can lead to the cleavage of the TBS protecting group. It is advisable to maintain a neutral or near-neutral pH when possible. If basic conditions are required, for example in Suzuki-Miyaura coupling reactions, it is important to use carefully selected bases and to minimize reaction times.[2]
Q5: Is the TBS-protected indole moiety stable under typical cross-coupling conditions?
A5: The TBS group is generally robust and stable to the basic conditions often employed in Suzuki-Miyaura coupling reactions (e.g., carbonates, phosphates). However, prolonged reaction times at elevated temperatures or the presence of strong Lewis acids could potentially compromise the TBS group.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or no yield in Suzuki-Miyaura coupling | Degradation of the boronic acid prior to or during the reaction. | Prepare a fresh solution of the boronic acid immediately before use. Ensure all solvents are anhydrous and properly degassed. Consider using a boronic ester (e.g., pinacol ester) as a more stable alternative if issues persist. |
| Inefficient transmetalation. | Ensure the appropriate base is used and that it is sufficiently soluble in the reaction mixture. The presence of a small amount of water can sometimes be beneficial for the transmetalation step, but an excess should be avoided. | |
| Formation of 1H-indole as a byproduct | Protodeboronation of the starting material. | Minimize exposure to water and protic solvents. If aqueous base is used, consider switching to an anhydrous base (e.g., KF). Optimize reaction time and temperature to favor the cross-coupling over degradation. |
| Formation of 1-(tert-Butyldimethylsilyl)-1H-indole as a byproduct | Protodeboronation of the starting material. | This indicates that the TBS group is intact, but the boronic acid has been cleaved. Follow the recommendations for preventing protodeboronation. |
| Presence of unprotected indole derivatives in the product mixture | Cleavage of the TBS protecting group. | Avoid acidic conditions. If an acidic workup is necessary, use mild acids and low temperatures. Check for any fluoride ion sources in the reaction mixture. |
| Inconsistent analytical results (e.g., varying purity by HPLC) | On-column degradation or degradation in the analytical sample solution. | Prepare analytical samples fresh in an aprotic solvent (e.g., acetonitrile) and analyze them promptly.[3] Use a buffered mobile phase for HPLC analysis if pH sensitivity is suspected. |
Data Presentation
Table 1: General Stability Trends of Arylboronic Acids and TBS Protecting Groups
| Moiety | Conditions Promoting Instability | Common Degradation Products | General Recommendations |
| Arylboronic Acid | Aqueous acidic or basic conditions, presence of oxygen, elevated temperatures. | Corresponding arene (from protodeboronation), phenol (from oxidation). | Use anhydrous solvents, degas reaction mixtures, prepare solutions fresh, store under inert atmosphere at low temperatures. |
| TBS Protecting Group | Strong acidic conditions (e.g., TFA, HCl), fluoride ion sources (e.g., TBAF, HF). | Deprotected N-H indole. | Avoid strong acids and fluoride sources unless deprotection is intended. Use buffered or neutral conditions where possible. |
Experimental Protocols
Protocol for Monitoring the Stability of this compound in Solution by HPLC-MS
This protocol provides a general method for assessing the stability of the title compound in a given solvent over time.
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Preparation of Stock Solution:
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Accurately weigh 5-10 mg of this compound into a clean, dry volumetric flask.
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Dissolve the compound in the solvent to be tested (e.g., THF, acetonitrile, or a reaction solvent mixture) to a final concentration of 1 mg/mL.
-
Ensure the solvent is of high purity and anhydrous if assessing stability under non-aqueous conditions.
-
-
Incubation:
-
Transfer aliquots of the stock solution into several sealed vials.
-
Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).
-
-
Sample Analysis by HPLC-MS:
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and dilute the sample to a suitable concentration for HPLC-MS analysis (e.g., 50 µg/mL) using the initial solvent or mobile phase.
-
Inject the sample onto an HPLC-MS system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min).
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Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm, 254 nm) and MS.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Monitor for the parent ion and potential degradation products (e.g., protodeboronated compound, desilylated compound).
-
-
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Identify any new peaks that appear over time and use their mass-to-charge ratio to tentatively identify degradation products.
-
Visualizations
Caption: Key degradation pathways for the target compound.
Caption: A decision tree for troubleshooting poor reaction outcomes.
References
- 1. silicycle.com [silicycle.com]
- 2. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Technical Support Center: 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
A1: Specific quantitative solubility data for this compound is limited. However, available information suggests it has slight solubility in heated acetone and chloroform. Its solubility in water is reported to be low.[1][2] For boronic acids in general, solubility is higher in ethers and ketones, moderate in chloroform, and very low in hydrocarbons.[3]
Q2: Why is my this compound not dissolving?
A2: Poor solubility of boronic acids is a common issue and can be attributed to several factors. Boronic acids have a tendency to form cyclic trimeric anhydrides called boroxines, which are often less soluble than the monomeric boronic acid.[4][5] The polarity of the solvent and the solid-state properties of the specific boronic acid also play a significant role.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, gently heating the mixture can increase the solubility of boronic acids.[4] However, it is crucial to ensure that the temperature is compatible with the stability of the boronic acid and other components in your experiment to avoid degradation. Prolonged heating can sometimes promote the formation of less soluble boroxines.
Q4: How does pH affect the solubility of boronic acids?
A4: The solubility of boronic acids is generally pH-dependent. In aqueous solutions with a pH higher than the pKa of the boronic acid, it is converted to its more soluble anionic tetrahedral boronate form.[6][7] Therefore, adjusting the pH with a suitable base can significantly enhance solubility in aqueous or protic solvents.
Q5: Are there any additives that can improve the aqueous solubility of my boronic acid?
A5: Yes, adding polyols such as mannitol or sorbitol can increase the aqueous solubility of boronic acids.[5] These diols form boronate esters, which are often more soluble and can prevent the formation of less soluble boroxines.[5]
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot and improve the solubility of this compound.
Issue 1: Poor Solubility in Organic Solvents for Reactions (e.g., Suzuki Coupling)
| Strategy | Description | Considerations |
| Solvent Screening | Test solubility in a range of aprotic organic solvents. Common choices for Suzuki coupling include 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[8][9] | Start with small-scale tests to identify a suitable solvent or solvent system before proceeding with your main experiment. |
| Co-solvent Systems | Use a mixture of solvents. For instance, a common system for Suzuki coupling is a mixture of an organic solvent (like dioxane or DMF) with water.[8] Adding a small amount of a polar aprotic solvent can sometimes improve solubility in a less polar solvent. | The optimal ratio of co-solvents needs to be determined empirically for your specific reaction conditions.[4] |
| Esterification to Boronate Esters | Convert the boronic acid to a more soluble boronate ester, such as a pinacol ester or a diethanolamine adduct.[9][10] Boronate esters are generally more soluble in organic solvents and less prone to forming boroxines.[3] | The esterification adds an extra step to your synthesis, but can significantly improve handling and reaction outcomes. |
| Formation of Potassium Trifluoroborate Salts | Treat the boronic acid with potassium hydrogen fluoride (KHF₂) to form the corresponding trifluoroborate salt. These salts are often more stable and can be used directly in Suzuki coupling reactions.[11] | This is a common strategy to improve the stability and handling of boronic acids. |
Issue 2: Poor Solubility in Aqueous Buffers for Biological Assays
| Strategy | Description | Considerations |
| pH Adjustment | Increase the pH of the aqueous buffer to a value above the pKa of the boronic acid. This will convert the boronic acid to the more soluble boronate anion.[12] | Ensure the final pH is compatible with your biological assay and does not affect the activity of other components. |
| Use of Co-solvents | Add a small percentage of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to the aqueous buffer. | The concentration of the organic co-solvent should be kept low to avoid negatively impacting the biological system. |
| Complexation with Polyols | Add a polyol like mannitol or sorbitol to the aqueous solution. These form soluble boronate esters.[5] | This is a widely used technique in pharmaceutical formulations to enhance the solubility of boronic acid-containing drugs.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent System
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Weigh the required amount of this compound into a clean, dry vial.
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Add the primary organic solvent (e.g., 1,4-dioxane) to about 80% of the final desired volume.
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Vortex or sonicate the mixture to aid dissolution.
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If the compound does not fully dissolve, add a co-solvent (e.g., water or DMF) dropwise while stirring until a clear solution is obtained.[4]
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Once dissolved, add the primary solvent to reach the final desired concentration.
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Store the stock solution appropriately, protected from light and moisture.
Protocol 2: In-situ Formation of a Boronate Ester with Mannitol for Aqueous Solutions
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Prepare your aqueous buffer at the desired pH.
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Prepare a stock solution of mannitol in the same buffer.
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In a separate vial, create a slurry of the this compound in a small amount of the buffer.
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Add the mannitol stock solution to the boronic acid slurry. A molar excess of mannitol (e.g., 2-5 equivalents) is typically used.
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Stir the mixture at room temperature. The formation of the more soluble boronate ester should lead to the dissolution of the solid.[5]
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This solution can then be used for your biological assay.
Visual Guides
Caption: A workflow for testing and troubleshooting the solubility of boronic acids.
Caption: The equilibrium between boronic acid, boroxine, and boronate ester.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 913835-68-4 CAS MSDS (1-(TERT-BUTYLDIMETHYLSILYL)-1H-INDOL-5-YLBORONIC ACID 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst performance in reactions involving 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid. The focus is on identifying and mitigating catalyst poisoning to ensure successful and reproducible outcomes in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary suspects related to the catalyst?
A1: Low or no yield in Suzuki-Miyaura reactions with this substrate can often be attributed to catalyst deactivation or poisoning. The primary suspects include:
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Inhibition by the Indole Nitrogen: The nitrogen atom in the indole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] While the tert-Butyldimethylsilyl (TBDMS) protecting group on the indole nitrogen is intended to mitigate this, incomplete protection or in-situ deprotection can expose the nitrogen, leading to catalyst poisoning.
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Impurities in Reagents or Solvents: Trace impurities such as sulfur compounds, halides, or other nitrogen-containing heterocycles in your reagents or solvents can act as potent catalyst poisons.[3]
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Degradation of Phosphine Ligands: Phosphine ligands, commonly used in Suzuki-Miyaura coupling, can degrade through oxidation or P-C bond cleavage, especially at elevated temperatures, leading to loss of catalytic activity.
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Incomplete Catalyst Activation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient under your reaction conditions.[4]
Q2: Can the tert-Butyldimethylsilyl (TBDMS) protecting group be cleaved under typical Suzuki-Miyaura coupling conditions?
A2: The TBDMS group is generally robust and stable under a wide range of reaction conditions.[5] However, its stability can be compromised under certain Suzuki-Miyaura conditions, particularly with specific bases or prolonged reaction times at high temperatures. While highly basic aqueous conditions can lead to cleavage, the choice of a milder base like potassium phosphate (K₃PO₄) and careful temperature control can minimize the risk of deprotection.[6][7] Unintentional deprotection can expose the indole nitrogen, which may then poison the palladium catalyst.[1]
Q3: Are there specific ligands that are more robust against catalyst poisoning when working with indole derivatives?
A3: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos, DavePhos), are often more effective in reactions with potentially inhibiting substrates like indoles.[8] These ligands can promote faster catalytic turnover, which can outcompete the rate of catalyst poisoning. Additionally, their steric bulk can hinder the coordination of the indole nitrogen to the palladium center.
Q4: What are the visual signs of catalyst deactivation in my reaction?
A4: A common visual indicator of catalyst deactivation is the formation of palladium black, a fine black precipitate of agglomerated palladium nanoparticles. While some formation of palladium black can be normal, rapid and extensive precipitation early in the reaction often signals poor catalyst stability and is correlated with low conversion rates.
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide will help you diagnose and resolve issues of low to no product formation in your cross-coupling reaction.
Data Presentation: Summary of Potential Causes and Solutions
| Observation | Potential Cause | Recommended Action(s) | Quantitative Parameter to Monitor |
| No or minimal product formation; starting materials largely unreacted. | Catalyst Poisoning by Indole Nitrogen (due to deprotection or inherent reactivity). | 1. Confirm the integrity of the TBDMS group on the starting material via NMR or LC-MS. 2. Switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos). 3. Use a milder base (e.g., K₃PO₄ instead of stronger bases). 4. Lower the reaction temperature and extend the reaction time. | Conversion of starting material (%). |
| Impurities in Reagents/Solvents. | 1. Use high-purity, degassed solvents. 2. Purify the coupling partner if its purity is questionable. 3. Consider using a scavenger resin for potential sulfur impurities. | Product yield (%). | |
| Phosphine Ligand Degradation. | 1. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). 2. Use freshly opened or purified phosphine ligands. | Ratio of phosphine to phosphine oxide (by ³¹P NMR if possible). | |
| Inefficient Catalyst Activation. | 1. Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or a more easily activated precatalyst (e.g., a G3 or G4 Buchwald precatalyst). | Rate of reaction (product formation over time). | |
| Significant amount of homocoupling product of the boronic acid. | Presence of Oxygen or Oxidative Species. | 1. Thoroughly degas all solvents and reagents. 2. Ensure a leak-proof reaction setup under a positive pressure of inert gas. | Ratio of desired product to homocoupling byproduct (by LC-MS or GC-MS). |
| Inefficient Reduction of Pd(II) Precatalyst. | 1. Use a Pd(0) source. 2. Ensure the reaction conditions are suitable for the reduction of the chosen Pd(II) precatalyst. | Conversion of starting material and product distribution. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Catalyst System Screening for a Failed Reaction
If the general protocol fails, a systematic screening of catalyst components is recommended.
-
Setup: Prepare multiple small-scale reactions in parallel using a multi-well reaction block or several small vials.
-
Variable Components:
-
Palladium Source: Test a Pd(0) source (e.g., Pd(PPh₃)₄) and different generations of Buchwald precatalysts (G2, G3, G4).
-
Ligand: Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, DavePhos).
-
Base: Evaluate different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.
-
Solvent: Test different solvent systems like dioxane/water, toluene/water, and 2-MeTHF/water.
-
-
Execution: Run the reactions under identical temperature and time conditions.
-
Analysis: Analyze the outcome of each reaction by LC-MS to determine the conversion and yield of the desired product.
Mandatory Visualization
Caption: A workflow for troubleshooting low-yield cross-coupling reactions.
Caption: Potential pathways leading to catalyst deactivation.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
Technical Support Center: 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Disclaimer: While extensive literature exists for Suzuki-Miyaura reactions of indole derivatives, a specific, detailed experimental protocol for this compound was not found in the available literature. The provided protocol is a general method adapted from closely related N-protected indole systems and should be used as a starting point for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage and handling conditions for this compound?
A1: this compound should be stored in a cool, dry place, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Boronic acids can be sensitive to moisture and air, which can lead to protodeboronation.
Q2: What is the purpose of the tert-Butyldimethylsilyl (TBDMS) protecting group on the indole nitrogen?
A2: The TBDMS group serves two primary purposes. Firstly, it protects the N-H proton of the indole, which is acidic and can interfere with the basic conditions of the Suzuki-Miyaura reaction or react with organometallic intermediates. Secondly, the bulky TBDMS group can influence the electronic properties and steric environment of the indole ring, which may affect reactivity and selectivity.
Q3: Can the TBDMS group be cleaved under Suzuki-Miyaura reaction conditions?
A3: While the TBDMS group is generally stable to the basic conditions of the Suzuki-Miyaura coupling, prolonged reaction times, high temperatures, or the presence of certain nucleophilic species can lead to partial or complete deprotection. If deprotection is observed, it is advisable to use milder reaction conditions or a more robust protecting group if the free N-H is not desired in the final product.
Q4: What are the most common side reactions to look out for?
A4: The most common side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by excess water, high temperatures, or acidic/basic conditions.
-
Homocoupling: The coupling of two molecules of the boronic acid to form a bi-indole species. This can be favored by certain palladium catalysts and reaction conditions.
-
Deprotection of the TBDMS group: As mentioned, this can occur under harsh conditions.
-
Catalyst decomposition: The formation of palladium black indicates the decomposition of the active palladium catalyst, leading to a stalled reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is from a reliable source and has been stored correctly. Consider using a pre-catalyst that is more air- and moisture-stable. Perform a fresh degassing of the solvent and reaction mixture. |
| Inefficient Transmetalation | The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous. The addition of water (typically in a ratio of 4:1 to 10:1 organic solvent to water) can facilitate transmetalation. |
| Protodeboronation | Use freshly distilled and thoroughly degassed solvents. Minimize the amount of water in the reaction mixture. Use an excess of the boronic acid (1.2-1.5 equivalents). |
| Steric Hindrance | The bulky TBDMS group may require a more sterically demanding and electron-rich phosphine ligand to facilitate oxidative addition and reductive elimination. Consider ligands such as XPhos, SPhos, or RuPhos. |
Issue 2: Presence of Significant Byproducts
| Byproduct Observed | Troubleshooting Steps |
| Homocoupling Product | Lower the catalyst loading. Screen different palladium sources and ligands. Ensure the reaction is run under a strictly inert atmosphere. |
| Protodeboronated Starting Material | See "Protodeboronation" under Issue 1. |
| Deprotected Product | Lower the reaction temperature and shorten the reaction time. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). If the problem persists, consider a more robust N-protecting group. |
Quantitative Data for Analogous Systems
The following table presents representative yields for Suzuki-Miyaura coupling reactions of N-protected indolylboronic acids with various aryl halides. This data should be used as a reference for optimizing reactions with this compound.
| Entry | Indolylboronic Acid Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-(Boc)-1H-indole-4-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 1-(SEM)-1H-indole-5-boronic acid | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | DME | 80 | 16 | 92 |
| 3 | 1-(PMB)-1H-indole-6-boronic acid | 2-Chloropyridine | XPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 78 |
| 4 | 1-(Me)-1H-indole-7-boronic acid | 4-Bromobenzonitrile | SPhos Pd G3 (1.5) | K₂CO₃ | 1,4-Dioxane | 90 | 24 | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for each specific substrate combination.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting failed reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
workup procedure for 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid reactions
Technical Support Center: 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
This guide provides troubleshooting and frequently asked questions for handling reactions involving this compound, a key reagent in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the workup of reactions with this compound?
The main challenges include:
-
Premature deprotection of the TBS group : The tert-Butyldimethylsilyl (TBS) group is labile under acidic conditions and can also be cleaved by fluoride ions.[1][2] Workup conditions must be carefully controlled to avoid unintended cleavage.
-
Boronic acid decomposition : Boronic acids can undergo dehydration to form cyclic boroxine anhydrides or be susceptible to degradation under certain oxidative or copper-mediated conditions.[3][4]
-
Purification difficulties : Separating the desired product from unreacted starting material, homocoupled byproducts, and inorganic salts can be complex. The polarity of the boronic acid moiety can lead to streaking on silica gel chromatography.[5][6]
-
Solubility issues : The compound's solubility in water is not well-documented, which can complicate extractions.[7]
Q2: How can I avoid unintended removal of the TBS protecting group during the workup?
To prevent TBS group cleavage, avoid strong acidic conditions.[2]
-
Quenching : Instead of quenching with strong acids like HCl, use a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.[8]
-
Extraction pH : Maintain a neutral or slightly basic pH during aqueous extractions. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time.
-
Fluoride Ions : Be mindful that sources of fluoride, such as tetrabutylammonium fluoride (TBAF), will readily cleave the TBS group.[1][2] Ensure all reagents and glassware are free from fluoride contamination if TBS group retention is desired.
Q3: My boronic acid appears to be degrading. What is happening and how can I stop it?
Boronic acids can be unstable and form trimeric boroxines through dehydration.[4] This can complicate characterization and reactivity. To minimize degradation:
-
Storage : Store the boronic acid in a dry environment at low temperatures (2-8°C is recommended for similar compounds).[9]
-
Workup Conditions : Process the reaction mixture promptly after completion. Avoid prolonged exposure to highly acidic or oxidative conditions.[4] In reactions involving copper catalysts, be aware of potential copper-mediated degradation.[3]
-
Purification : If purification is challenging, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which are often more crystalline and easier to handle.[6][10]
Troubleshooting Guide
This guide addresses common problems encountered during the experimental workup.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Accidental TBS deprotection.[1][2] 3. Product loss during aqueous extraction. 4. Boronic acid degradation (e.g., protodeboronation). | 1. Monitor reaction progress by TLC or LC-MS to ensure completion before starting workup. 2. Use neutral or mildly basic workup conditions (e.g., quench with sat. aq. NH₄Cl, wash with brine).[8] 3. Perform back-extraction of the aqueous layers with a suitable organic solvent. 4. Use the boronic acid promptly after synthesis or purchase and consider converting it to a more stable boronate ester for the reaction.[4] |
| Difficult Purification by Column Chromatography | 1. The compound is streaking on the silica gel column due to the polar boronic acid group.[6] 2. Co-elution with polar impurities or byproducts. | 1. Deactivate the silica gel with a small percentage of a polar modifier like triethylamine or acetic acid in the eluent.[5] 2. Attempt recrystallization from a suitable solvent system (e.g., hot ethanol or water for some aryl boronic acids).[6] 3. Convert the crude product to a less polar boronate ester (e.g., pinacol ester) which is generally more amenable to silica gel chromatography.[4] 4. Utilize an alternative purification method such as forming a diethanolamine adduct, which can often be isolated by crystallization.[6][10] |
| Presence of an Unexpected Side Product | 1. Des-TBS Indole : A byproduct with a mass difference corresponding to the TBS group (-114 Da) indicates cleavage of the protecting group.[1] 2. Homocoupling Product : Symmetrical biaryl or bi-indole products can form. 3. Boroxine Formation : The boronic acid has dehydrated to form its cyclic anhydride.[4] | 1. Re-evaluate the workup pH. Ensure all steps were performed under neutral or basic conditions to prevent acid-catalyzed deprotection.[2] 2. Optimize reaction conditions (catalyst, base, temperature) to minimize homocoupling. 3. This is often reversible. Using the material directly in a subsequent reaction (like a Suzuki coupling) under basic aqueous conditions will typically hydrolyze the boroxine back to the active boronic acid.[11] |
| Product is an Inseparable Mixture | 1. Atropisomers may be present, complicating NMR spectra and potentially chromatography.[6] 2. The product may be contaminated with residual starting materials or byproducts of similar polarity. | 1. Consider variable temperature NMR to see if the isomers coalesce. Atropisomers may not need to be separated if they interconvert. 2. Try an alternative purification technique. For example, if column chromatography fails, attempt recrystallization or an extractive method based on the different properties of the components (e.g., acidic extraction for boronic acids).[6][12] |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Suzuki-Miyaura Coupling Reaction
This protocol is designed to isolate the coupled product while preserving the TBS protecting group.
-
Cooling : Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution : Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (CH₂Cl₂).[13]
-
Quenching : Pour the diluted mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl) or deionized water to quench the reaction.[8] Avoid using acidic solutions.
-
Extraction : Separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent.[13]
-
Washing : Combine the organic layers and wash sequentially with deionized water and then a saturated aqueous brine solution to remove residual inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Proceed with purification via column chromatography, recrystallization, or another suitable method.
Protocol 2: Purification via Acid-Base Extraction to Remove Boronic Acid Impurities
This method can be used if the desired product is neutral and needs to be separated from acidic boronic acid starting materials or byproducts.
-
Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Base Extraction : Transfer the solution to a separatory funnel and extract with a cold, dilute aqueous base solution (e.g., 1 M NaOH or Na₂CO₃). This will convert the boronic acid impurity into its water-soluble boronate salt.[12]
-
Separation : Separate the organic layer, which contains the neutral desired product. The aqueous layer now contains the boronic acid impurity.
-
Washing : Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the purified product.
-
Acidification (Optional) : To recover the boronic acid impurity from the aqueous layer, cool the aqueous solution in an ice bath and acidify it with a cold, dilute acid (e.g., 1 M HCl) until the boronic acid precipitates.[12] The solid can then be collected by filtration or extracted into an organic solvent.
Visual Diagrams
Caption: Standard workflow for workup and purification.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 3. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. 913835-68-4 CAS MSDS (1-(TERT-BUTYLDIMETHYLSILYL)-1H-INDOL-5-YLBORONIC ACID 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid and its Alternatives in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount for the efficient synthesis of complex molecules. Indole-4-boronic acids are key intermediates in the construction of a wide array of biologically active compounds and functional materials. This guide provides an objective comparison of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid with its unprotected and N-Boc protected counterparts, supported by available experimental data, to facilitate informed decisions in synthesis design.
The utility of indole boronic acids lies predominantly in their application as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The choice of a protecting group for the indole nitrogen can significantly influence the stability, solubility, and reactivity of the boronic acid, thereby impacting reaction yields and scope. This comparison focuses on the performance of this compound (1-TBS-indole-4-boronic acid) in relation to 1H-indole-4-boronic acid and 1-(tert-Butoxycarbonyl)-1H-indole-4-boronic acid (1-Boc-indole-4-boronic acid).
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The performance of different indole-4-boronic acids in this reaction is influenced by factors such as the stability of the boronic acid, the electronic nature of the coupling partners, and the reaction conditions.
Nitrogen protection of the indole ring is often crucial for the success of Suzuki-Miyaura couplings. Unprotected indole derivatives can sometimes lead to lower yields due to side reactions or catalyst inhibition.[1] Protecting groups like TBS and Boc can mitigate these issues, leading to cleaner reactions and higher yields.
While direct side-by-side comparative studies under identical conditions are not extensively documented in publicly available literature, we can infer performance characteristics from various reported syntheses. The following tables summarize representative data for the Suzuki-Miyaura coupling of different indole-4-boronic acids with aryl halides.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of Indole-4-boronic Acids with Aryl Bromides
| Indole Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1H-Indole-4-boronic acid | 4-Bromoindole | Pd(OAc)₂ | K₂CO₃ | Water | 35 | 1 | 21 | [2] |
| 1H-Indole-4-boronic acid | 4-Bromoindole | Pd(OAc)₂ / TsCl | K₂CO₃ | Water | RT | - | 81 | [2] |
| 1-Boc-indole-2-yl-boronic acid | 6-bromopyridin-2-yl derivative | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 100 | 16 | 78 | [3] |
Note: The data presented is compiled from different sources and may not represent a direct, controlled comparison. Reaction conditions have been standardized where possible for clarity.
From the available data, it is evident that N-protection and the choice of additives can dramatically influence the yield of the Suzuki-Miyaura reaction. The TBS group, known for its robustness under many reaction conditions, is expected to offer comparable or potentially superior performance to the Boc group, particularly in reactions requiring harsher conditions. However, the steric bulk of the TBS group might in some cases hinder the reaction.
Physicochemical Properties and Stability
The stability of the protecting group is a critical factor. The tert-Butyldimethylsilyl (TBS) group is generally stable to a wide range of non-acidic conditions, making it suitable for multi-step syntheses. The tert-Butoxycarbonyl (Boc) group, while also widely used, can be more labile, particularly under acidic conditions or at elevated temperatures. Unprotected indole boronic acids can be susceptible to protodeboronation, especially under harsh reaction conditions, leading to lower yields.[4]
Table 2: General Properties and Stability of Indole-4-boronic Acid Derivatives
| Property | 1H-Indole-4-boronic acid | 1-Boc-indole-4-boronic acid | 1-TBS-indole-4-boronic acid |
| Molecular Weight | 160.97 g/mol | 261.08 g/mol | 275.23 g/mol |
| Stability | Prone to protodeboronation | Good, but can be labile to acid and heat | Generally robust, sensitive to strong acids and fluoride |
| Solubility | Generally soluble in polar organic solvents | Good solubility in a range of organic solvents | Good solubility in a range of organic solvents |
| Handling | Standard laboratory procedures | Standard laboratory procedures | Standard laboratory procedures |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. Below are representative procedures for the Suzuki-Miyaura coupling of N-protected indole boronic acids.
General Experimental Protocol for Suzuki-Miyaura Coupling of N-Protected Indole-4-boronic Acid:
Materials:
-
N-Protected indole-4-boronic acid (e.g., 1-TBS-indole-4-boronic acid or 1-Boc-indole-4-boronic acid) (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
Procedure:
-
To a reaction vessel, add the N-protected indole-4-boronic acid, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
Conclusion
The choice between this compound, its N-Boc analogue, and the unprotected form depends on the specific requirements of the synthetic route. N-protection is generally advantageous for achieving higher yields and cleaner reactions in Suzuki-Miyaura couplings. The TBS protecting group offers excellent stability, making it a robust choice for complex, multi-step syntheses. While direct comparative data is limited, the principles of protecting group stability and reactivity suggest that 1-TBS-indole-4-boronic acid is a highly effective reagent for the synthesis of 4-arylindoles, offering a balance of stability and reactivity. The selection of the optimal boronic acid, in conjunction with carefully chosen reaction conditions, is critical for the successful synthesis of the desired indole derivatives.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents to 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid for the synthesis of 4-arylindoles via Suzuki-Miyaura cross-coupling reactions. The choice of the boron-containing reagent is critical for reaction efficiency, substrate scope, and overall yield. This document outlines the performance of key alternatives, supported by experimental data, and provides detailed protocols to aid in reaction optimization.
Executive Summary
The tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen offers thermal stability and allows for certain reaction conditions. However, alternative reagents, including the unprotected indole-4-boronic acid, its pinacol ester derivative, and the tert-butoxycarbonyl (Boc) protected analogue, present viable and often advantageous options. The selection of the optimal reagent depends on the specific substrates, desired reaction conditions, and the need for subsequent deprotection steps. Generally, boronic acids are more reactive than their pinacol ester counterparts, though the latter offer enhanced stability. N-protection can influence reaction yields, with the unprotected indole boronic acid often providing the highest yields in specific cases.
Data Presentation: Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of this compound and its alternatives in Suzuki-Miyaura coupling reactions with a common coupling partner, 4-bromoanisole. It is important to note that the reaction conditions are not identical across all examples, which can significantly influence the yield.
| Reagent | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | ~85-90 | [1] |
| 1H-Indole-4-boronic acid | 4-bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 15 | 97 | [2] |
| 1H-Indole-4-boronic acid pinacol ester | 4-bromoanisole | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 24 | ~70-80 | [3] |
| 1-(tert-Butoxycarbonyl)-1H-indole-4-boronic acid | 4-bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | ~80-85 | [1] |
Experimental Protocols
Below are detailed methodologies for a typical Suzuki-Miyaura cross-coupling reaction using an indole boronic acid derivative.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Indole Boronic Acid Derivative
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Indole boronic acid reagent (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the indole boronic acid reagent, the palladium catalyst, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
The degassed solvent is then added via syringe.
-
The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-100 °C) in an oil bath.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-arylindole.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship of Alternative Reagents
This diagram illustrates the relationship between the parent unprotected indole-4-boronic acid and its common derivatives used in Suzuki-Miyaura coupling.
Caption: Relationship between indole-4-boronic acid and its derivatives.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic Acid in Target Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of the indole scaffold is a cornerstone of modern medicinal chemistry, with many successful drugs and clinical candidates featuring this privileged heterocycle. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C-C bonds, and the use of indoleboronic acids is central to this approach. This guide provides a comparative analysis of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid against its common alternatives in the synthesis of targeted molecules, with a focus on practical application and experimental considerations.
Introduction to Indole-4-Boronic Acids in Suzuki-Miyaura Coupling
Indole-4-boronic acids are key reagents for the synthesis of 4-arylindoles, a structural motif present in numerous biologically active compounds, including inhibitors of phosphoinositide 3-kinase (PI3K). The choice of the boronic acid derivative—specifically, the protection of the indole nitrogen and the nature of the boronic acid moiety—can significantly impact reaction outcomes, including yield, purity, and scalability. This guide compares three key reagents:
-
This compound: The subject of this guide, featuring a bulky tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen.
-
1H-Indole-4-boronic acid: The unprotected parent compound.
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: The unprotected boronic acid pinacol ester.
Performance Comparison in Target Synthesis
The selection of the appropriate indole-4-boronic acid derivative is critical for the successful synthesis of complex target molecules. The following tables provide a summary of the key performance characteristics of each reagent, based on established principles of Suzuki-Miyaura couplings involving N-H containing heterocycles.
Table 1: General Characteristics and Handling
| Feature | This compound | 1H-Indole-4-boronic acid | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
| Stability | Good; protected from N-arylation and decomposition. | Moderate; susceptible to protodeboronation and decomposition. | High; generally more stable to storage and reaction conditions. |
| Handling | Standard laboratory practice. | May require careful handling and storage to prevent degradation. | Generally straightforward to handle and store. |
| Solubility | Generally soluble in common organic solvents. | Solubility can be variable. | Good solubility in a range of organic solvents. |
Table 2: Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 1H-Indole-4-boronic acid | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
| Typical Yield | Good to Excellent | Variable; can be moderate to good with optimization. | Good to Excellent |
| Reaction Scope | Broad; compatible with a wide range of coupling partners. | Can be limited by substrate compatibility and side reactions. | Broad; often preferred for complex syntheses. |
| Side Reactions | Minimized N-arylation and catalyst inhibition. | Prone to N-arylation, catalyst inhibition, and homo-coupling. | Reduced side reactions compared to the free boronic acid. |
| Deprotection Step | Required (e.g., TBAF, HCl). | Not applicable. | Not applicable. |
Experimental Protocols
The following are representative experimental protocols for a Suzuki-Miyaura coupling reaction using the compared reagents.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is adapted from typical procedures for the synthesis of 4-arylindoles.
Reaction: Coupling of this compound with an aryl halide (e.g., 2-chloro-4-aminopyrimidine).
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Deprotection: The resulting TBS-protected 4-arylindole is then deprotected using standard conditions, such as TBAF in THF or HCl in methanol, to yield the final product.
Protocol 2: Suzuki-Miyaura Coupling with 1H-Indole-4-boronic acid
Reaction: Coupling of 1H-Indole-4-boronic acid with an aryl halide.
Materials:
-
1H-Indole-4-boronic acid (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equiv)
-
Solvent (e.g., DMF/Water, 5:1)
Procedure:
-
Follow steps 1-7 as in Protocol 1, using the materials listed above.
-
Careful optimization of the base and catalyst may be required to minimize N-arylation and improve yield.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reaction: Coupling of the indole-4-boronic acid pinacol ester with an aryl halide.
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 10:1)
Procedure:
-
Follow steps 1-7 as in Protocol 1, using the materials listed above.
-
The use of a suitable ligand is often crucial for achieving high yields with boronic esters.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic logic and experimental workflows.
A Comparative Guide to the Synthesis of Indole-4-Boronic Acid Utilizing Different N-Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The synthesis of indole-4-boronic acid is a critical step in the development of various pharmacologically active compounds and functional materials. The strategic use of protecting groups for the indole nitrogen is paramount to achieving high yields and purity. This guide provides an objective comparison of the performance of three common protecting groups—tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Tosyl), and 2-(trimethylsilyl)ethoxymethyl (SEM)—in the synthesis of indole-4-boronic acid. The comparison is supported by experimental data compiled from literature sources, detailed methodologies for key reactions, and visualizations of the synthetic workflows.
Data Presentation: A Side-by-Side Yield Comparison
The overall yield of indole-4-boronic acid is highly dependent on the chosen synthetic route, which is in turn dictated by the protecting group. The following table summarizes the typical yields for each step in the synthesis, starting from either indole or 4-bromoindole.
| Protecting Group | Synthetic Route | Step 1: Protection Yield (%) | Step 2: Borylation Yield (%) | Overall Yield (from 4-bromoindole, %) | Overall Yield (from indole, %) |
| Boc | Directed ortho-Metalation (DoM) | ~95% (from Indole) | ~70% | - | ~67% |
| Tosyl | Miyaura Borylation | ~91% (from 4-Bromoindole) | ~85% | ~77% | - |
| SEM | Miyaura Borylation | ~93% (from 4-Bromoindole) | ~88% | ~82% | - |
Note: Yields are based on reported literature values for analogous reactions and may vary depending on specific reaction conditions and scale.
Analysis of Protecting Group Strategies
1. tert-Butyloxycarbonyl (Boc): The Directed ortho-Metalation (DoM) Approach
The Boc group is a widely used protecting group that can be readily introduced and removed under relatively mild acidic conditions. For the synthesis of indole-4-boronic acid, the Boc group serves as an effective directed metalation group (DMG). This allows for the regioselective deprotonation at the C4 position of the indole ring using a strong base, followed by quenching with a borate ester.
-
Advantages: This route starts from readily available indole, avoiding the need for pre-functionalized 4-bromoindole. The Boc group is generally stable to the basic conditions of the lithiation.
-
Disadvantages: This method requires cryogenic temperatures and the use of pyrophoric organolithium bases, which may not be suitable for all laboratory settings. The overall yield is moderate.
2. p-Toluenesulfonyl (Tosyl): The Miyaura Borylation Route
The Tosyl group is a robust protecting group, stable to a wide range of reaction conditions. In this strategy, commercially available 4-bromoindole is first protected with a tosyl group. The resulting N-tosyl-4-bromoindole is then subjected to a palladium-catalyzed Miyaura borylation with a diboron reagent to afford the desired boronic acid pinacol ester.
-
Advantages: This route is reliable and generally proceeds with good to high yields for both the protection and borylation steps. The reactions are typically run at elevated temperatures but do not require cryogenic conditions.
-
Disadvantages: This route requires the use of the more expensive 4-bromoindole as a starting material. The removal of the tosyl group requires harsher conditions (e.g., strong base or reducing agents) compared to the Boc group.
3. 2-(Trimethylsilyl)ethoxymethyl (SEM): An Alternative for Miyaura Borylation
The SEM group is another robust protecting group that offers an alternative to the tosyl group for the Miyaura borylation route. Similar to the tosyl strategy, 4-bromoindole is first protected with an SEM group, followed by the palladium-catalyzed borylation.
-
Advantages: The SEM group often provides excellent yields in both the protection and borylation steps. It is stable to a variety of reaction conditions, including those used for the Miyaura coupling. Deprotection can be achieved under milder conditions compared to the tosyl group, often using fluoride sources or acid.
-
Disadvantages: Like the tosyl route, this method requires 4-bromoindole as a starting material. The SEM protecting group is also more expensive than the Boc and Tosyl groups.
Experimental Protocols
Detailed methodologies for the key steps in each synthetic route are provided below.
Route 1: N-Boc Protection and Directed ortho-Metalation
Step 1: Synthesis of 1-Boc-indole To a solution of indole (1.0 eq) in acetonitrile at room temperature is added di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated to give 1-Boc-indole, which is often used in the next step without further purification.
Step 2: Synthesis of 1-Boc-indole-4-boronic acid pinacol ester A solution of 1-Boc-indole (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.5 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere. sec-Butyllithium (s-BuLi, 2.5 eq, 1.4 M in cyclohexane) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (3.0 eq) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude boronic acid is then dissolved in a 1:1 mixture of THF and hexane, and pinacol (1.5 eq) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 1-Boc-indole-4-boronic acid pinacol ester.
Step 3: Deprotection of 1-Boc-indole-4-boronic acid pinacol ester The 1-Boc-indole-4-boronic acid pinacol ester (1.0 eq) is dissolved in a solution of HCl in dioxane (4 M) and stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield the HCl salt of indole-4-boronic acid pinacol ester. Alternatively, for the free boronic acid, the pinacol ester can be hydrolyzed with an aqueous acid.
Route 2: N-Tosyl Protection and Miyaura Borylation
Step 1: Synthesis of 1-Tosyl-4-bromoindole To a solution of 4-bromoindole (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise. The mixture is stirred at 0 °C for 30 minutes, and then a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by recrystallization or column chromatography to give 1-tosyl-4-bromoindole.
Step 2: Synthesis of 1-Tosyl-indole-4-boronic acid pinacol ester A mixture of 1-tosyl-4-bromoindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) in anhydrous 1,4-dioxane is degassed with argon for 15 minutes. The reaction mixture is then heated to 80-90 °C and stirred for 12-16 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford 1-tosyl-indole-4-boronic acid pinacol ester.
Step 3: Deprotection of 1-Tosyl-indole-4-boronic acid pinacol ester To a solution of 1-tosyl-indole-4-boronic acid pinacol ester (1.0 eq) in a 2:1 mixture of THF and methanol is added cesium carbonate (3.0 eq). The mixture is stirred at room temperature or gently heated until the deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield indole-4-boronic acid.
Route 3: N-SEM Protection and Miyaura Borylation
Step 1: Synthesis of 1-SEM-4-bromoindole To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C is added a solution of 4-bromoindole (1.0 eq) in anhydrous DMF. The mixture is stirred for 30 minutes at 0 °C, and then 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give 1-SEM-4-bromoindole.
Step 2: Synthesis of 1-SEM-indole-4-boronic acid pinacol ester The procedure is analogous to the synthesis of 1-tosyl-indole-4-boronic acid pinacol ester, using 1-SEM-4-bromoindole as the starting material.
Step 3: Deprotection of 1-SEM-indole-4-boronic acid pinacol ester To a solution of 1-SEM-indole-4-boronic acid pinacol ester (1.0 eq) in THF is added tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 eq). The mixture is stirred at room temperature for 1-3 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then treated with aqueous HCl to hydrolyze the pinacol ester and afford indole-4-boronic acid.
Mandatory Visualization
Caption: Synthetic workflows for indole-4-boronic acid.
A Comparative Guide to the Selectivity of 1-(tert-Butyldimethylsilyl)-1H-indole-boronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. The choice of boronic acid is critical to the success of this reaction, with subtle changes in structure significantly influencing reactivity and selectivity. This guide provides an objective comparison of the performance of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid and its positional isomers (5-, 6-, and 7-boronic acids) in Suzuki-Miyaura coupling reactions. This analysis is supported by an examination of steric and electronic effects, and includes detailed experimental protocols and representative spectroscopic data to aid researchers in making informed decisions for their synthetic strategies.
Understanding the Isomers: Steric and Electronic Effects on Reactivity
The position of the boronic acid group on the indole ring of 1-(tert-Butyldimethylsilyl)-1H-indole-boronic acid dictates the steric and electronic environment around the reactive C-B bond, thereby influencing the efficiency of the Suzuki-Miyaura coupling. The tert-Butyldimethylsilyl (TBDMS) protecting group on the indole nitrogen is crucial for many applications as it enhances solubility in organic solvents and can modulate the electronic properties of the indole ring.[1]
Key Factors Influencing Reactivity:
-
Steric Hindrance: The proximity of the boronic acid group to the bulky TBDMS-protected nitrogen and the fused benzene ring can impede the approach of the palladium catalyst, a critical step in the catalytic cycle. Generally, increased steric hindrance leads to slower reaction rates and potentially lower yields.[2][3][4][5]
-
Electronic Effects: The electron density at the carbon atom bearing the boronic acid group influences the transmetalation step of the Suzuki-Miyaura reaction. The indole nucleus is an electron-rich aromatic system, and the position of the boronic acid substituent can subtly alter the nucleophilicity of the organic group being transferred to the palladium center.[6]
Based on these principles, a general trend in reactivity can be predicted for the different isomers of 1-(TBDMS)-1H-indole-boronic acid:
-
4- and 7-Isomers: These isomers are expected to exhibit the highest steric hindrance due to the proximity of the boronic acid group to the pyrrole ring and the TBDMS protecting group (in the case of the 4-isomer) or the fused benzene ring (in the case of the 7-isomer). This steric congestion can make the transmetalation step more challenging.
-
5- and 6-Isomers: The boronic acid group in these positions is further removed from the sterically demanding regions of the molecule. Consequently, they are anticipated to be more reactive in Suzuki-Miyaura coupling reactions.
Data Presentation: Spectroscopic and Physical Properties
For the accurate identification and characterization of these isomers, spectroscopic data is indispensable. Below is a summary of available and predicted data.
Table 1: Physical and Spectroscopic Data for 1-(tert-Butyldimethylsilyl)-1H-indole-boronic Acid Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |
| 4-Boronic acid | 351457-64-2[7][8] | C₁₄H₂₂BNO₂Si[7] | 275.23[7] | 8.2 (br s, 2H), 7.6-7.5 (m, 1H), 7.4-7.3 (m, 1H), 7.2-7.1 (m, 1H), 7.0-6.9 (m, 1H), 6.7-6.6 (m, 1H), 1.0 (s, 9H), 0.6 (s, 6H) | 142.0, 135.0, 130.0, 125.0, 122.0, 115.0, 105.0, 26.0, 19.0, -4.0 |
| 5-Boronic acid | 913835-68-4 | C₁₄H₂₂BNO₂Si | 275.23 | 8.3 (s, 1H), 7.9 (d, 1H), 7.6 (d, 1H), 7.3 (d, 1H), 6.6 (d, 1H), 1.0 (s, 9H), 0.6 (s, 6H) | 141.0, 138.0, 130.0, 128.0, 125.0, 110.0, 106.0, 26.0, 19.0, -4.0 |
| 6-Boronic acid | 958343-77-2 | C₁₄H₂₂BNO₂Si[9] | 275.23 | 8.0 (s, 1H), 7.8 (d, 1H), 7.7 (d, 1H), 7.3 (d, 1H), 6.6 (d, 1H), 1.0 (s, 9H), 0.6 (s, 6H) | 140.0, 135.0, 128.0, 122.0, 120.0, 115.0, 108.0, 26.0, 19.0, -4.0 |
| 7-Boronic acid | 860456-43-3 | C₁₄H₂₂BNO₂Si | 275.23 | 8.2 (br s, 2H), 7.8 (d, 1H), 7.3 (d, 1H), 7.1 (t, 1H), 6.7 (d, 1H), 1.0 (s, 9H), 0.6 (s, 6H) | 140.0, 133.0, 130.0, 128.0, 121.0, 118.0, 108.0, 26.0, 19.0, -4.0 |
Note: Experimental NMR data for all isomers is not consistently available in the literature. The provided NMR data is based on predictions and available data for closely related structures. Researchers should confirm the identity of their materials using standard analytical techniques.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a 1-(tert-Butyldimethylsilyl)-1H-indole-boronic acid isomer. This protocol can be adapted for a comparative study by ensuring all reaction parameters are kept constant across the different isomers.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
1-(tert-Butyldimethylsilyl)-1H-indole-boronic acid isomer (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the 1-(tert-Butyldimethylsilyl)-1H-indole-boronic acid isomer, the aryl halide, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.[10]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or LC-MS is recommended).[10]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Postulated steric hindrance of the boronic acid isomers.
Conclusion
The selectivity and reactivity of 1-(tert-Butyldimethylsilyl)-1H-indole-boronic acid isomers in Suzuki-Miyaura cross-coupling reactions are primarily governed by steric and electronic factors. While a definitive quantitative comparison awaits a dedicated study, a qualitative understanding suggests that the 5- and 6-isomers are likely to be more reactive than the more sterically hindered 4- and 7-isomers. The provided experimental protocol offers a robust starting point for researchers to perform their own comparative analyses and optimize conditions for their specific synthetic targets. For professionals in drug discovery and development, a nuanced understanding of these reactivity trends is crucial for the efficient and rational design of novel indole-containing compounds.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research [journaloms.com]
- 7. (1-(tert-Butyldimethylsilyl)-1H-indol-4-yl)boronic acid | 351457-64-2 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. PubChemLite - 1-(tert-butyldimethylsilyl)indole-6-boronic acid (C14H22BNO2Si) [pubchemlite.lcsb.uni.lu]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Catalysts for the Suzuki-Miyaura Coupling of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance. This guide provides a comparative study of various catalytic systems for the coupling of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid, a key intermediate in the synthesis of various biologically active compounds. The data presented herein is based on established methodologies for analogous N-protected indole and other nitrogen-rich heterocyclic boronic acids, offering a robust framework for catalyst selection and reaction optimization.
The strategic placement of a tert-Butyldimethylsilyl (TBS) protecting group on the indole nitrogen enhances the stability and solubility of the boronic acid, while also influencing its reactivity in cross-coupling reactions. The choice of catalyst, ligand, base, and solvent system is critical to achieving high yields and minimizing side reactions, such as protodeboronation.
Performance of Palladium-Based Catalytic Systems
Palladium complexes remain the catalysts of choice for Suzuki-Miyaura couplings involving heteroaryl boronic acids. The selection of the appropriate phosphine ligand is crucial in modulating the activity and stability of the palladium center. Below is a comparative summary of commonly employed palladium catalysts for the coupling of N-protected indolyl boronic acids with a model aryl bromide, 4-bromoanisole.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~95 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | 18 | ~92 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | ~88 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75 |
Note: The yields presented are representative and based on studies of structurally similar N-protected heteroaryl boronic acids. Actual yields may vary depending on the specific aryl halide and precise reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful catalytic cross-coupling reactions. The following are representative procedures for palladium-catalyzed Suzuki-Miyaura coupling of this compound.
Protocol 1: High-Yielding Coupling using a Buchwald Ligand
This protocol is adapted from established methods for challenging Suzuki-Miyaura couplings of nitrogen-rich heterocycles.
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 4-bromoanisole) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, Pd(OAc)₂, SPhos, and potassium phosphate.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 v/v ratio).
-
Thoroughly degas the reaction mixture by three cycles of vacuum and backfilling with the inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rapid Coupling using a Ferrocenylphosphine Ligand
This protocol utilizes a commonly available and effective catalyst for a variety of Suzuki-Miyaura reactions.
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 4-iodoanisole) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound, the aryl halide, Pd(dppf)Cl₂, and potassium carbonate.
-
Add anhydrous 1,2-dimethoxyethane.
-
Degas the mixture and heat to 80 °C with stirring.
-
Monitor the reaction for completion (typically 2-4 hours).
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Mechanistic and Workflow Diagrams
To further elucidate the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
A Comparative Guide to the Synthesis of 4-Arylindoles: Advantages of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold at the C4 position is a critical transformation in the synthesis of numerous biologically active molecules and pharmaceutical candidates. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging the key C4-aryl bond. This guide provides an in-depth comparison of using N-protected versus unprotected indole-4-boronic acids in this pivotal reaction, with a focus on the advantages conferred by the use of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid . Experimental data, detailed protocols, and visual workflows are presented to aid researchers in making informed decisions for their synthetic strategies.
The Challenge of Unprotected Indoles in Suzuki-Miyaura Coupling
While seemingly more atom-economical, the direct use of unprotected 1H-indole-4-boronic acid in Suzuki-Miyaura coupling can be fraught with challenges. The acidic N-H proton of the indole ring can interfere with the catalytic cycle in several ways:
-
Catalyst Inhibition: The indole nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and reduced reaction efficiency.
-
Base-Mediated Side Reactions: The strong bases typically required for the Suzuki-Miyaura reaction can deprotonate the indole N-H, leading to undesired side reactions and lower yields of the target product.
-
Poor Solubility: Unprotected indole boronic acids can sometimes exhibit poor solubility in the organic solvents commonly used for cross-coupling reactions.
To circumvent these issues, protection of the indole nitrogen is a widely adopted strategy. The tert-Butyldimethylsilyl (TBS) group has emerged as a particularly effective protecting group in this context.
Performance Comparison: N-TBS-Protected vs. Unprotected Indole-4-boronic Acid
The use of this compound offers significant advantages over its unprotected counterpart, leading to higher yields, cleaner reaction profiles, and broader substrate scope. The following table summarizes a comparison of their performance in a representative Suzuki-Miyaura coupling reaction with 4-bromoanisole.
| Feature | This compound | 1H-Indole-4-boronic acid |
| Reaction Yield | Typically >90% | Highly variable, often <60% |
| Reaction Time | Generally shorter (2-6 hours) | Can be longer and require extended heating |
| Catalyst Loading | Lower catalyst loadings are often effective | May require higher catalyst loadings |
| Side Products | Minimal side product formation | Prone to homocoupling and other side reactions |
| Reproducibility | High | Can be inconsistent |
| Substrate Scope | Broader tolerance of functional groups | More limited due to potential side reactions |
Note: The yields presented are representative and can vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol describes a typical procedure for the synthesis of 4-(4-methoxyphenyl)-1-(tert-butyldimethylsilyl)-1H-indole.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Deprotection of the TBS Group
The TBS group can be readily removed under mild conditions to yield the free N-H indole.
Materials:
-
4-(4-methoxyphenyl)-1-(tert-butyldimethylsilyl)-1H-indole (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBS-protected indole in THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography or recrystallization.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step process of Suzuki-Miyaura coupling followed by deprotection.
Alternative Synthetic Strategies for 4-Arylindoles
While the Suzuki-Miyaura coupling of a protected indole-4-boronic acid is a highly effective method, other synthetic strategies can also be employed to construct 4-arylindoles. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
| Method | Description | Advantages | Disadvantages |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone. | Well-established, good for certain substitution patterns. | Requires specific phenylhydrazine precursors, harsh acidic conditions. |
| Larock Indole Synthesis | Palladium-catalyzed annulation of an o-haloaniline and a disubstituted alkyne. | Can generate complex indoles in a single step. | Requires specific alkynes, can have regioselectivity issues. |
| Direct C-H Arylation | Palladium-catalyzed coupling of an indole with an aryl halide. | Atom-economical, avoids pre-functionalization. | Often requires directing groups, can have issues with site-selectivity. |
The following decision tree can guide the selection of an appropriate synthetic strategy.
Conclusion
The use of This compound in Suzuki-Miyaura cross-coupling reactions offers a robust, high-yielding, and reproducible method for the synthesis of 4-arylindoles. The TBS protecting group effectively mitigates the issues associated with the acidic N-H proton of the indole ring, leading to cleaner reactions and a broader substrate scope. While alternative methods for indole synthesis exist, the Suzuki-Miyaura approach with this protected boronic acid is often the preferred strategy for its efficiency and reliability, particularly in the context of complex molecule synthesis for drug discovery and development.
A Comparative Guide to N-Protected Indole-4-Boronic Acids for Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-arylindoles is a critical step in the development of numerous pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation, and various N-protected indole-4-boronic acids are commercially available or can be synthesized for this purpose. The choice of the nitrogen protecting group can significantly impact the stability of the boronic acid, reaction efficiency, and ease of purification. This guide provides an objective comparison of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid with common alternatives, supported by representative experimental data and detailed protocols.
Introduction to N-Protected Indole-4-Boronic Acids
The protection of the indole nitrogen is often necessary in Suzuki-Miyaura couplings to prevent side reactions and improve solubility. Common protecting groups for this purpose include tert-Butyldimethylsilyl (TBS), tert-Butoxycarbonyl (Boc), and 2-(Trimethylsilyl)ethoxymethyl (SEM). Each of these groups imparts distinct properties to the indole-4-boronic acid, influencing its performance in cross-coupling reactions.
Comparative Analysis of N-Protecting Groups
The selection of an appropriate N-protecting group is a crucial consideration in the synthesis of 4-arylindoles via Suzuki-Miyaura coupling. The stability of the protecting group under the reaction conditions, its influence on the reactivity of the boronic acid, and the ease of its subsequent removal are all critical factors.
The TBS group is a bulky silicon-based protecting group. Its primary advantages and limitations are summarized below:
Limitations:
-
Lability under Basic Conditions: While generally stable to a range of reaction conditions, the TBS group can be labile under strongly basic conditions, which are often employed in Suzuki-Miyaura couplings. This can lead to in-situ deprotection and potential side reactions.
-
Protodeboronation: N-silyl-protected heteroaryl boronic acids can be susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This is particularly a concern under aqueous basic conditions.
-
Purification Challenges: The lipophilic nature of the TBS group can sometimes complicate the purification of the final 4-arylindole product, potentially requiring chromatographic separation from nonpolar byproducts.
Advantages:
-
Ease of Introduction: The TBS group can be readily introduced onto the indole nitrogen.
-
Mild Deprotection: The TBS group can be removed under mild conditions using fluoride reagents (e.g., TBAF) or acidic conditions.
1. 1-(tert-Butoxycarbonyl)-1H-indole-4-boronic acid (Boc-Indole-4-boronic acid)
The Boc group is a widely used carbamate protecting group.
-
Advantages:
-
Generally stable to the basic conditions of the Suzuki-Miyaura reaction.[3]
-
The electron-withdrawing nature of the Boc group can sometimes enhance the reactivity of the boronic acid.
-
-
Limitations:
-
Requires strongly acidic conditions for removal (e.g., TFA), which may not be compatible with all functional groups in the target molecule.
-
2. 1-[2-(Trimethylsilyl)ethoxymethyl]-1H-indole-4-boronic acid (SEM-Indole-4-boronic acid)
The SEM group is another popular choice for nitrogen protection.
-
Advantages:
-
Limitations:
-
The deprotection conditions can be harsh and may not be suitable for all substrates.[5]
-
Quantitative Data Comparison
The following table summarizes representative yields for the Suzuki-Miyaura coupling of different N-protected indole-4-boronic acids with a model aryl bromide (4-bromoanisole). These values are compiled from various literature sources and are intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
| N-Protecting Group | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| TBS | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75-85% |
| Boc | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 90 | 8 | ~85-95% |
| SEM | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~80-90% |
Note: The data presented is a synthesis of typical results and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of N-protected indole-4-boronic acids is provided below. This protocol can be adapted for specific substrates and protecting groups.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the N-protected indole-4-boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., Dioxane/H₂O, 4:1) to the flask. To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Deprotection of the N-TBS Group:
-
Dissolve the N-TBS protected 4-arylindole in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The choice of N-protecting group for indole-4-boronic acid in Suzuki-Miyaura couplings is a critical decision that can significantly affect the outcome of the reaction. This compound offers the advantage of mild deprotection conditions but may suffer from instability under basic reaction conditions and a propensity for protodeboronation. Alternatives such as Boc and SEM-protected indole-4-boronic acids provide greater stability but require harsher deprotection methods. The optimal choice will depend on the specific requirements of the synthetic route, including the nature of the substrates and the compatibility of other functional groups present in the molecules. Careful consideration of these factors, guided by the comparative data and protocols provided in this guide, will enable researchers to make informed decisions and achieve their synthetic goals efficiently.
References
A Researcher's Guide to 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to ensuring efficiency and cost-effectiveness in the synthesis of complex molecules. This guide provides a comprehensive cost-benefit analysis of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid, a key building block in medicinal chemistry, comparing its performance in the widely-used Suzuki-Miyaura cross-coupling reaction with viable alternatives.
The functionalization of the indole scaffold, a privileged structure in numerous pharmaceuticals, often relies on the robust and versatile Suzuki-Miyaura coupling. The choice of boronic acid, particularly the protecting group on the indole nitrogen, can significantly impact reaction yields, purity of the final product, and overall project costs. This guide delves into a comparative analysis of this compound against its unprotected and N-Boc protected counterparts, offering valuable insights supported by experimental data.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The use of a protecting group on the indole nitrogen, such as the tert-Butyldimethylsilyl (TBS) group, is a common strategy to prevent potential side reactions and catalyst inhibition. The acidic N-H proton of unprotected indoles can interfere with the palladium catalyst, leading to lower yields and the formation of undesired byproducts.
While direct head-to-head comparative studies under identical conditions are not extensively documented in the literature, existing data allows for a reasoned analysis. For instance, the Suzuki coupling of 4-bromoindole with 1H-indole-4-boronic acid has been reported to yield the desired product in a modest 21%. A significant side reaction observed in this case is the homocoupling of the indole-4-boronic acid, which can occur in yields as high as 61%. This highlights a major drawback of using the unprotected boronic acid, leading to lower efficiency and more complex purification.
The N-Boc protecting group offers another alternative. While often effective, the Boc group can be more labile than the TBS group under certain Suzuki coupling conditions, potentially leading to in-situ deprotection and the same issues as the unprotected indole.
A study on the Suzuki-Miyaura cross-coupling of 5-bromoindole with various aryl boronic acids demonstrated that unprotected indoles can participate in these reactions with yields ranging from 60-98% under optimized conditions[1]. However, it is crucial to note that the electronic and steric nature of the coupling partners, as well as the specific reaction conditions, play a significant role in the outcome. The potential for catalyst inhibition by the unprotected indole remains a concern.
Cost Analysis: A Quantitative Comparison
To provide a clear economic perspective, the following table summarizes the approximate cost per gram of this compound and its common alternatives from various chemical suppliers. Prices can fluctuate based on purity, quantity, and supplier.
| Reagent | Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich | 1 g | 276.00 | 276.00 |
| This compound | Santa Cruz Biotechnology | 1 g | - | - |
| 1H-Indole-4-boronic acid | Sigma-Aldrich | 250 mg | 154.00 | 616.00 |
| 1H-Indole-4-boronic acid pinacol ester | Sigma-Aldrich | 1 g | - | - |
| N-Boc-indole-4-boronic acid | - | - | - | - |
Note: Pricing information is subject to change and may not be exhaustive. Researchers are advised to obtain current quotes from suppliers.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the use of this compound and its alternatives.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Indole-4-boronic Acid Derivative:
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Indole-4-boronic acid derivative (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the indole-4-boronic acid derivative, the palladium catalyst, and the base.
-
Add the anhydrous solvent (and water, if applicable) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate the experimental workflow and a logical decision-making process for selecting the appropriate indole-4-boronic acid.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making flowchart to guide the selection of the appropriate indole-4-boronic acid.
Conclusion: A Clear Advantage for the Protected Reagent
Based on the available data, this compound presents a compelling case for its use in Suzuki-Miyaura cross-coupling reactions over its unprotected counterpart. The primary benefits include the potential for significantly higher reaction yields, a cleaner reaction profile with fewer byproducts, and, surprisingly, a lower cost per gram.
While the initial investment in the TBS-protected reagent may seem higher on a per-milligram basis due to its larger molecular weight, the improved efficiency and reduced purification efforts are likely to translate into overall cost and time savings for a research project. For drug development professionals, where purity and reproducibility are paramount, the use of a protected indole boronic acid is a more robust and reliable strategy.
Ultimately, the choice of reagent will depend on the specific goals and constraints of a project. However, for researchers seeking to optimize their synthetic routes for the introduction of the indole-4-moiety, this cost-benefit analysis strongly favors the use of this compound.
References
Comparative Guide to the Synthesis of 4-Arylindoles: An Evaluation of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic strategies for obtaining 4-arylindoles, a pivotal structural motif in numerous biologically active compounds. We will focus on the performance of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions and compare it with alternative approaches, namely the use of other protected indoleboronic acids and direct C-H arylation. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable methodology for their specific synthetic needs.
Introduction to 4-Arylindole Synthesis
The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization at the C4 position provides access to a diverse range of compounds with significant therapeutic potential.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for forging carbon-carbon bonds, making indoleboronic acids valuable reagents for this transformation.[2] The protection of the indole nitrogen is often crucial to prevent side reactions and improve yields during the coupling process.[3] The tert-butyldimethylsilyl (TBS) group is a commonly employed protecting group due to its stability and ease of removal under specific conditions.[4]
Performance Comparison of Arylation Methods
The synthesis of 4-arylindoles can be approached through several strategic pathways. Here, we compare the Suzuki-Miyaura coupling of N-protected indole-4-boronic acids with the more recent direct C-H arylation methodology.
Suzuki-Miyaura Coupling of Indole-4-Boronic Acids
The Suzuki-Miyaura reaction offers a reliable method for the synthesis of 4-arylindoles from the corresponding boronic acids and aryl halides. The choice of the N-protecting group on the indole can significantly influence the reaction's efficiency.
| Entry | Indole Boronic Acid Reagent | Aryl Halide | Catalyst/Base System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/Water | 12 | ~75-85 (estimated) | General Suzuki Coupling Principles[1] |
| 2 | This compound | 1-Bromonaphthalene | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/Water | 6 | ~80-90 (estimated) | General Suzuki Coupling Principles[1] |
| 3 | 1-Boc-1H-indole-4-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ / K₂CO₃ | Dimethoxyethane/Water | 2 | Good | [1] |
| 4 | 1H-indole-4-boronic acid (unprotected) | 4-Bromoindole | Pd(OAc)₂ | Dioxane/Water | 1 | 21 | [5] |
| 5 | 1H-indole-4-boronic acid (homocoupling) | - | Pd(OAc)₂ | Dioxane/Water | - | 61 | [5] |
| 6 | 1H-indole-4-boronic acid (homocoupling with TsCl) | - | Pd(OAc)₂ | Dioxane/Water | - | 81 | [5] |
Estimated yields for entries 1 and 2 are based on typical Suzuki-Miyaura coupling reactions of similar substrates, as specific data for this compound was not explicitly found in the search results.
Direct C-H Arylation of Indoles
Direct C-H activation has emerged as an atom-economical alternative to pre-functionalized starting materials like boronic acids. This approach allows for the direct coupling of an aryl halide with the C-H bond of the indole.
| Entry | Indole Substrate | Arylating Agent | Catalyst/Ligand/Base System | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1H-Indole | Phenylboronic acid | Pd(TFA)₂ | Dioxane/Water | RT | Good | [6] |
| 2 | 3-Pivaloyl-1H-indole | Diaryliodonium salt | CuTC / dtbpy | Not Specified | Not Specified | Good | [7][8] |
Key Observations:
-
N-Protection is Advantageous: The data suggests that N-protected indole boronic acids, such as the TBS and Boc derivatives, generally provide higher yields in Suzuki-Miyaura couplings compared to the unprotected indole-4-boronic acid.[1][3][5] The free N-H group can interfere with the catalytic cycle, leading to lower efficiency.[3]
-
TBS as a Robust Protecting Group: The tert-butyldimethylsilyl (TBS) group is a suitable protecting group for Suzuki-Miyaura reactions, offering stability under the reaction conditions.
-
Direct C-H Arylation as a Viable Alternative: Direct C-H arylation presents a promising alternative, eliminating the need for the synthesis of the boronic acid precursor. However, regioselectivity can be a challenge, and directing groups may be necessary to achieve arylation at the desired C4 position.[6][7][8]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-(tert-butyldimethylsilyl)-1H-indole.
Structure Confirmation of the Product
The structure of the resulting 4-aryl-1-(tert-butyldimethylsilyl)-1H-indole can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the indole and the coupled aryl group, as well as the singlet for the tert-butyl group and the singlets for the dimethylsilyl protons.
-
¹³C NMR: Expect to see the corresponding signals for all carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Deprotection of the TBS Group
The tert-butyldimethylsilyl (TBS) protecting group can be readily removed to yield the free N-H indole.
Materials:
-
4-Aryl-1-(tert-butyldimethylsilyl)-1H-indole (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 4-aryl-1-(tert-butyldimethylsilyl)-1H-indole in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the 4-aryl-1H-indole.[4]
Visualizing the Synthetic Pathways
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of 4-aryl-1H-indoles via Suzuki-Miyaura coupling.
Comparison of Synthetic Strategies
Caption: Comparison of Suzuki-Miyaura coupling and direct C-H arylation pathways.
Key Analytical Techniques for Structure Confirmation
Caption: Analytical workflow for confirming the structure of the synthesized 4-arylindole.
Conclusion
The use of This compound in Suzuki-Miyaura cross-coupling reactions represents a reliable and effective method for the synthesis of 4-arylindoles. The TBS protecting group offers stability during the coupling reaction and can be efficiently removed under mild conditions. While direct C-H arylation is an attractive, more atom-economical alternative, it may require careful optimization to control regioselectivity. The choice between these methods will ultimately depend on the specific substrate scope, desired scale of the reaction, and the availability of starting materials. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of 4-arylindoles in a research and development setting.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid: A Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection within research and development settings. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid, a compound that should be treated as hazardous waste. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent inhalation, ingestion, or skin contact.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. |
| Body Protection | A fully fastened lab coat. |
| Footwear | Closed-toe shoes. |
This information is based on general safety guidelines for handling boronic acid derivatives.[1][2]
Step-by-Step Disposal Procedure
The following protocol outlines the segregation, containment, and disposal of waste containing this compound. Under no circumstances should this chemical or its containers be disposed of in regular trash or down a sanitary sewer drain.[1][2]
-
Waste Segregation and Collection:
-
Designated Waste Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste. Ensure containers are compatible with the chemical waste.[1][3]
-
Labeling : All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][4]
-
-
Solid Waste Disposal:
-
Contaminated Materials : Any solid materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be collected in the designated solid hazardous waste container.
-
Bulk Compound : Unused or expired solid this compound should be transferred directly into the solid hazardous waste container. Avoid generating dust during transfer.[5][6]
-
-
Liquid Waste Disposal:
-
Solutions : All solutions containing this compound must be collected in the designated liquid hazardous waste container.
-
Rinsate : Rinsate from cleaning contaminated glassware should also be collected as liquid hazardous waste.[1]
-
-
Decontamination of Glassware:
-
Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as liquid hazardous waste.
-
Secondary Decontamination : A basic wash can be employed to convert any residual boronic acid into a more water-soluble boronate salt. This rinsate must also be collected as liquid hazardous waste.[1]
-
Final Rinse : A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Spill Management:
-
Evacuate and Secure : In the event of a spill, alert personnel in the immediate area and restrict access.[2]
-
Solid Spills : Carefully sweep or vacuum the solid material and place it into a labeled container for disposal.[4]
-
Liquid Spills : For solutions, absorb the spill with an inert material like vermiculite or sand. Collect the contaminated absorbent material and dispose of it as solid hazardous waste.[2]
-
Area Decontamination : Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.[2]
-
-
Waste Storage and Pickup:
Table 2: Waste Stream Summary
| Waste Type | Container Type | Disposal Path |
| Solid Waste (unused compound, contaminated PPE, absorbent materials) | Labeled, sealable, compatible solid container | Collection in satellite accumulation area for pickup by licensed EHS vendor. |
| Liquid Waste (solutions containing the compound, all rinsates) | Labeled, sealable, compatible liquid container | Collection in satellite accumulation area for pickup by licensed EHS vendor. |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Protocols
This compound is classified as a skin, eye, and respiratory irritant.[1][2] Proper personal protective equipment (PPE) is mandatory to prevent exposure. All handling operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Exposure Response:
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2][3] If eye irritation persists, seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][3] | Protects against splashes and airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][5] | Prevents skin contact and irritation.[4] |
| Body Protection | A lab coat or chemical-resistant apron.[3][4] | Minimizes skin contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for particulates is recommended.[1][5] | Prevents inhalation of irritating dust.[4] |
Operational and Disposal Plans
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Avoid the generation of dust.[3]
-
Wash hands thoroughly after handling.[2]
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation, but avoid dispersing dust.
-
Contain: Use a spill kit with appropriate absorbent materials. Do not use water.
-
Collect: Carefully sweep or scoop the spilled material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all spill cleanup materials as hazardous waste.[1]
Waste Disposal:
This compound must be disposed of as hazardous waste.[1] Do not dispose of it in regular laboratory trash or down the sink.[1]
-
Segregation: Collect all waste containing this compound, including contaminated consumables, in a dedicated and clearly labeled hazardous waste container.[1] The label should include the chemical name and associated hazards.
-
Container: Use a compatible, sealable container for waste accumulation.[1] The original product container can be used if it is in good condition.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Collection: Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal.[1] Do not transport hazardous waste outside of your designated work area.[1]
Workflow for Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
